molecular formula C6H14ClNO2 B15304764 (3R,5S)-5-methoxypiperidin-3-ol hydrochloride

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride

Cat. No.: B15304764
M. Wt: 167.63 g/mol
InChI Key: GQHFQPIDEYLJJA-IBTYICNHSA-N
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Description

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,5S)-5-methoxypiperidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S)-5-methoxypiperidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3R,5S)-5-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

GQHFQPIDEYLJJA-IBTYICNHSA-N

Isomeric SMILES

CO[C@H]1C[C@H](CNC1)O.Cl

Canonical SMILES

COC1CC(CNC1)O.Cl

Origin of Product

United States

Foundational & Exploratory

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: (3R,5S)-5-Methoxypiperidin-3-ol Hydrochloride (CAS 2624109-42-6) – Synthesis, Structural Characterization, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the incorporation of saturated, stereochemically rich heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3R,5S)-5-Methoxypiperidin-3-ol hydrochloride (CAS: 2624109-42-6) is a highly valuable chiral building block. By replacing flat aromatic rings with this sp³-rich piperidine scaffold, researchers can enhance aqueous solubility, reduce off-target toxicity, and exploit precise, three-dimensional hydrogen-bonding vectors within target binding pockets.

This whitepaper provides an authoritative analysis of the physicochemical properties, mechanistic synthesis, and analytical validation of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, designed for application scientists and drug development professionals.

Physicochemical Profiling & Stereochemical Landscape

The 3,5-disubstituted piperidine system contains two chiral centers, resulting in four distinct stereoisomers. The precise spatial arrangement of the hydroxyl and methoxy groups dictates the molecule's interaction with biological targets. The hydrochloride salt form is preferred in pharmaceutical development because the free base is prone to atmospheric oxidation and CO₂ absorption; the salt ensures bench stability and precise stoichiometric handling.

Table 1: Physicochemical Properties of the Target Scaffold

Property Value
Chemical Name (3R,5S)-5-Methoxypiperidin-3-ol hydrochloride
CAS Number 2624109-42-6
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Exact Mass 167.0713 Da

| Physical State | Solid (Crystalline) |

To ensure absolute precision in hit-to-lead optimization, it is critical to differentiate the (3R,5S) isomer from its stereoisomeric counterparts. The table below consolidates the CAS registry numbers for the complete stereochemical landscape.

Table 2: Stereoisomers & CAS Registry Mapping

Stereoisomer (HCl Salt) Configuration CAS Number Source
(3R,5S)-Isomer (3R, 5S) 2624109-42-6 1[1]
(3S,5R)-Isomer (3S, 5R) 2624109-21-1 2[2]
(3S,5S)-Isomer (3S, 5S) 2679949-75-6 3[3]
(3R,5R)-Isomer (3R, 5R) 2309431-95-4 4[4]

(Note: The racemic free base is registered under CAS 2305253-54-5).

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of (3R,5S)-5-methoxypiperidin-3-ol relies on the dearomatization of 5-methoxypyridin-3-ol[5]. Direct reduction of pyridine rings is notoriously difficult due to their resonance stability. Furthermore, the presence of labile C–O bonds (methoxy and hydroxyl) introduces the risk of unwanted hydrogenolysis.

Step 1: Catalytic Dearomatization (Hydrogenation)
  • Causality: Rhodium on carbon (Rh/C) is strictly selected over Palladium (Pd/C) to suppress the hydrogenolysis of the allylic/benzylic-like C–O bonds during reduction. The addition of an acidic medium (4M HCl) is a critical parameter[6]; it protonates the pyridine nitrogen, disrupting aromaticity to accelerate reduction while simultaneously preventing the resulting basic piperidine from poisoning the catalyst surface.

  • Procedure: Charge a high-pressure Hastelloy reactor with 5-methoxypyridin-3-ol (1.0 eq), 5% Rh/C (10 wt%), and 4M HCl in dioxane/water. Pressurize the vessel with H₂ (50 psi) and stir vigorously at 50°C for 12 hours.

  • Validation Checkpoint: Aliquot analysis via LC-MS must show the complete disappearance of the m/z 126[M+H]⁺ peak (starting material) and the emergence of m/z 132[M+H]⁺ (racemic product).

Step 2: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
  • Causality: While classical diastereomeric salt resolution (e.g., using L-tartaric acid) is possible, preparative Chiral SFC is chosen for its rapid, high-resolution separation of polar piperidines without the severe yield attrition associated with fractional crystallization.

  • Procedure: Filter the racemic reaction mixture through Celite to remove the Rh/C catalyst, concentrate, and basify to yield the free base. Subject the racemate to preparative Chiral SFC using a Chiralpak AD-H column (Mobile Phase: CO₂ / MeOH with 0.1% diethylamine modifier).

  • Validation Checkpoint: Analytical chiral HPLC must confirm an enantiomeric excess (ee) of >99.5% for the isolated (3R,5S) fraction before proceeding to salt formation.

Step 3: Hydrochloride Salt Formation
  • Causality: Converting the isolated free base into the hydrochloride salt locks the molecule into a stable, highly crystalline lattice, preventing degradation and ensuring exact molar calculations during downstream Buchwald-Hartwig aminations or SₙAr couplings.

  • Procedure: Dissolve the isolated (3R,5S)-free base in anhydrous diethyl ether. Slowly add 2M HCl in ether dropwise at 0°C under an inert argon atmosphere. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

  • Validation Checkpoint: ¹H NMR (D₂O) must show a distinct downfield shift of the axial and equatorial protons adjacent to the piperidine nitrogen, confirming complete protonation.

Integration into Drug Discovery Workflows

In drug discovery, the (3R,5S)-5-methoxypiperidin-3-ol scaffold is frequently utilized to modulate the integrated stress pathway or as a pharmacophore in GPCR/Kinase targeting[6]. The secondary amine serves as an ideal handle for N-alkylation, acylation, or cross-coupling, integrating the chiral sp³ core into larger therapeutic molecules.

G Start 5-Methoxypyridin-3-ol (Achiral Precursor) Hydro Catalytic Hydrogenation (Rh/C, HCl, H2) Start->Hydro Dearomatization Racemate Racemic Piperidine Mixture Hydro->Racemate Intermediate SFC Chiral SFC Resolution (Enantioseparation) Racemate->SFC Resolution Target (3R,5S)-Isomer HCl (CAS: 2624109-42-6) SFC->Target Isolation & Salt Formation Lead Lead Optimization (N-Alkylation/Coupling) Target->Lead Drug Integration

Caption: Workflow for the synthesis and resolution of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride.

References

  • Ambeed. "2624109-42-6 | (3R,5S)-5-Methoxypiperidin-3-ol hydrochloride". Ambeed.com.
  • BLD Pharm. "2624109-21-1 | (3S,5R)-5-Methoxypiperidin-3-ol hydrochloride". Bldpharm.com.
  • MolCore. "2679949-75-6 | (3S,5S)-5-methoxypiperidin-3-ol hydrochloride". Molcore.com.
  • ChemSrc. "2309431-95-4 | (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride". Chemsrc.com.
  • Sigma-Aldrich. "5-methoxypiperidin-3-ol | 2305253-54-5". Sigmaaldrich.com.
  • Google Patents.
  • RSC Publishing.

Sources

An In-depth Technical Guide to (3R,5S)-5-methoxy-3-piperidinol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, stereochemically defined derivative, (3R,5S)-5-methoxy-3-piperidinol hydrochloride. We will delve into its structural and stereochemical intricacies, explore potential stereoselective synthetic strategies, detail robust analytical methodologies for its characterization, and discuss its significance as a chiral building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Introduction: The Significance of Substituted Piperidines

The 3,5-disubstituted piperidine motif is a key structural element in numerous biologically active compounds.[3][4] The precise spatial arrangement of substituents on the piperidine ring is critical, as different stereoisomers can exhibit vastly different pharmacological activities, selectivities, and metabolic profiles.[2] The molecule of interest, (3R,5S)-5-methoxy-3-piperidinol, presents a cis-relationship between the hydroxyl and methoxy groups on a chiral piperidine core. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation.[5]

Understanding the synthesis and characterization of such specific stereoisomers is paramount for developing novel therapeutics with improved potency and reduced off-target effects.[6][7] This guide serves as a foundational resource for scientists working with this and related chiral piperidine structures.

Chemical Structure and Stereochemistry

The structure of (3R,5S)-5-methoxy-3-piperidinol HCl is defined by several key features:

  • Piperidine Core: A six-membered saturated heterocycle containing one nitrogen atom.

  • Substituents: A hydroxyl (-OH) group at the C3 position and a methoxy (-OCH₃) group at the C5 position.

  • Stereochemistry: The molecule possesses two chiral centers at C3 and C5. The Cahn-Ingold-Prelog (CIP) priority rules assign the (R) configuration to C3 and the (S) configuration to C5. This specific arrangement results in a cis relative stereochemistry between the two substituents.

  • Salt Form: It is presented as a hydrochloride (HCl) salt, where the basic nitrogen atom of the piperidine ring is protonated.

FeatureDescription
IUPAC Name (3R,5S)-5-methoxy-3-piperidinol hydrochloride
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Chiral Centers C3 (R), C5 (S)
Relative Stereochem. cis

// Nodes for the piperidine ring and substituents N [label="N⁺H₂", pos="0,1.5!"]; C2 [label="CH₂", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="CH₂", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="CH₂", pos="1.2,0.75!"];

// Substituent nodes OH [label="OH", pos="-2.4,-1.25!"]; H3 [label="H", pos="-0.5,-1.25!"]; OMe [label="OCH₃", pos="2.4,-1.25!"]; H5 [label="H", pos="0.5,-1.25!"]; Cl [label="Cl⁻", pos="1.5,2.0!"];

// Stereochemistry labels R_label [label="(R)", pos="-1.8,-0.5!", fontcolor="#EA4335"]; S_label [label="(S)", pos="1.8,-0.5!", fontcolor="#34A853"];

// Edges for the ring edge [penwidth=1.5]; N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N;

// Edges for substituents with stereochemistry // C3-OH (wedge) C3 -> OH [style=bold, len=1.2, label=""]; // C3-H (dash) C3 -> H3 [style=dashed, len=0.8, label=""]; // C5-OMe (wedge) C5 -> OMe [style=bold, len=1.2, label=""]; // C5-H (dash) C5 -> H5 [style=dashed, len=0.8, label=""]; } caption="Chemical structure of (3R,5S)-5-methoxy-3-piperidinol HCl."

Stereoselective Synthesis Strategies

Achieving the specific (3R,5S) stereochemistry requires a carefully designed synthetic route. Direct synthesis of this exact molecule is not widely published, but several authoritative strategies for creating 3,5-disubstituted piperidines can be adapted. A plausible approach involves the stereoselective reduction of a corresponding pyridinium salt or piperidone precursor.

One powerful method involves a chemoenzymatic approach, which offers high stereocontrol.[3] For instance, a divergent synthesis starting from N-benzylglycinate can produce a mixture of piperidine diols, which can then be enzymatically resolved to isolate the desired cis-(3R,5S) isomer.[3] Further chemical modification, such as selective methylation, would yield the target compound.

Proposed Synthetic Workflow:

The following workflow illustrates a conceptual pathway for the synthesis.

SynthesisWorkflow Start Pyridine Precursor (e.g., 3-hydroxy-5-methoxypyridine) N_Prot N-Protection (e.g., Boc, Cbz) Start->N_Prot Step 1 Reduction Stereoselective Heterocyclic Reduction (e.g., Catalytic Hydrogenation) N_Prot->Reduction Step 2 Separation Diastereomer Separation (cis/trans mixture) Reduction->Separation Step 3 Cis_Isomer Isolated cis-Isomer (racemic) Separation->Cis_Isomer Step 4 Resolution Chiral Resolution (e.g., Enzymatic or Chiral Chromatography) Cis_Isomer->Resolution Step 5 Target_Enantiomer (3R,5S)-N-Boc-5-methoxy- 3-piperidinol Resolution->Target_Enantiomer Step 6 Deprotection Deprotection & Salt Formation (e.g., HCl in Ether) Target_Enantiomer->Deprotection Step 7 Final_Product (3R,5S)-5-methoxy-3-piperidinol HCl Deprotection->Final_Product Step 8

Causality in Experimental Choices:

  • N-Protection: The piperidine nitrogen is protected (e.g., with a Boc group) to prevent side reactions and to influence the stereochemical outcome of the reduction step.

  • Stereoselective Reduction: Catalytic hydrogenation of a substituted pyridine often yields a mixture of cis and trans isomers.[8] The choice of catalyst (e.g., Rhodium, Palladium) and conditions can influence the diastereomeric ratio.[6]

  • Chiral Resolution: This is the most critical step for isolating the target enantiomer. Enzymatic resolution is highly specific and efficient, while chiral preparative HPLC offers a robust alternative for separating enantiomers.[3]

Analytical Characterization

Confirming the structure, purity, and stereochemistry of (3R,5S)-5-methoxy-3-piperidinol HCl requires a multi-technique analytical approach.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[9][10] Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features (Illustrative): The proton signals for the piperidine ring are expected to be complex due to overlapping multiplets. Key diagnostic signals would include:

  • A singlet for the methoxy (-OCH₃) protons.

  • Signals for the protons on carbons bearing the hydroxyl and methoxy groups (H-3 and H-5). Their coupling constants (J-values) can help confirm the cis relative stereochemistry. In a chair conformation, a cis relationship would typically result in both axial-axial and axial-equatorial couplings.

  • Broad signals for the N-H and O-H protons, which may exchange with D₂O.

Experimental Protocol: NMR Analysis [9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. D₂O is often preferred for HCl salts to ensure solubility.

  • Internal Standard: Tetramethylsilane (TMS) or a suitable water-soluble standard like DSS can be used for chemical shift referencing.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024 or more scans using a proton-decoupled pulse sequence.

    • 2D NMR: Conduct COSY and HSQC experiments to assign proton-proton and proton-carbon correlations, respectively, which is crucial for definitively assigning the complex ring signals.[11]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

Experimental Protocol: LC-MS Analysis [12]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like water/acetonitrile with 0.1% formic acid.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Inject the sample onto a C18 reversed-phase column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

  • MS Detection: Acquire spectra in positive ion mode. The expected parent ion would be the protonated molecule [M+H]⁺ corresponding to the free base (C₆H₁₃NO₂), with an m/z of approximately 132.09.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is essential for determining chemical purity and, with a chiral stationary phase, for confirming enantiomeric purity.

Table: HPLC Method Parameters

ParameterPurity Analysis (Reversed-Phase)Enantiomeric Analysis (Chiral)
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileIsocratic mixture of Hexane/Ethanol with a basic or acidic additive
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (e.g., 210 nm) or CAD/ELSDUV (if chromophore present) or Polarimeter
Column Temp. 30 °C25 °C

Justification for Method Choices:

  • Reversed-Phase HPLC: This is a standard method for assessing the purity of polar organic molecules like piperidinols. The acidic modifier (formic acid) ensures good peak shape by protonating the amine.

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (% ee). The choice of a specific chiral column and mobile phase is empirical and must be developed to achieve baseline separation of the (3R,5S) and (3S,5R) enantiomers.

AnalyticalWorkflow cluster_structure Structural Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS) RP_HPLC Reversed-Phase HPLC Chiral_HPLC Chiral HPLC Sample Synthesized Sample (3R,5S)-5-methoxy-3-piperidinol HCl Sample->NMR Identity & Stereochem Sample->MS Molecular Weight Sample->RP_HPLC Chemical Purity Sample->Chiral_HPLC Enantiomeric Purity

Applications in Drug Discovery

(3R,5S)-5-methoxy-3-piperidinol HCl is not an end-product but a valuable chiral building block. Its structural features—a defined stereochemistry, a secondary alcohol, and a secondary amine—provide multiple points for synthetic elaboration.

  • Scaffold for Complex Molecules: The hydroxyl and amine groups can be functionalized to build more complex molecules, such as ligands for G-protein coupled receptors (GPCRs) or ion channels, where the piperidine ring serves to orient key pharmacophoric elements in three-dimensional space.[13]

  • Modulation of Physicochemical Properties: The introduction of the methoxy and hydroxyl groups can modulate properties like lipophilicity and hydrogen bonding potential, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Intellectual Property: Novel chiral scaffolds like this one are valuable for creating new chemical entities with unique patent positions.[7]

For example, substituted piperidines are core components of drugs targeting the central nervous system, and this specific building block could be used in the synthesis of orexin receptor agonists or other neuromodulators.[14]

Conclusion

(3R,5S)-5-methoxy-3-piperidinol hydrochloride is a precisely defined chemical entity with significant potential as a building block in modern medicinal chemistry. Its value lies in its specific, cis-disubstituted chiral structure. A thorough understanding of its stereoselective synthesis and the application of a comprehensive suite of analytical techniques—NMR for structure, MS for mass confirmation, and both reversed-phase and chiral HPLC for purity—are essential for its effective use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this and similar chiral piperidines into their drug discovery programs.

References

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (2006). PubMed. [Link]

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. (2014). R Discovery. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

  • Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. (2003). PubMed. [Link]

  • Stereoselective Synthesis of Substituted Piperidin-4-ols. Sci-Hub. [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (2025). MDPI. [Link]

  • New N-Carbamate-2-Methoxy-3-Piperidones as Precursors of Highly Functionalized Piperidines. (2002). University of Saskatchewan. [Link]

  • Substituted piperidine compounds and their use. (2022).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. (2005). PMC. [Link]

  • 3-Amino-4-(carboxymethyl)benzoic acid. Pharmaffiliates. [Link]

  • Scheme 2: Synthesis of 3,5-bis(3-Methoxy-5-non-substituted/... ResearchGate. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2022). PMC. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2023). PMC. [Link]

  • (3R,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methoxymethyl]-1-methanesulfonyl-pyrrolidin-3-ol. LookChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. [Link]

  • (3r,4s,5s)-piperidine-3,4,5-triol. PubChemLite. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PMC. [Link]

  • 3-Hydroxypiperidine Hydrochloride. Axios Research. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journals. [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. (2011). PubMed. [Link]

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In-Depth Technical Guide: cis-5-Methoxy-3-hydroxypiperidine Hydrochloride Salt in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as one of the most prevalent heterocyclic structures in FDA-approved pharmaceuticals[1]. As the industry shifts toward molecules with a higher fraction of sp3-hybridized carbons (Fsp3) to improve solubility and reduce off-target toxicity, complex, stereochemically defined building blocks have become critical.

The cis-5-methoxy-3-hydroxypiperidine hydrochloride salt represents a highly versatile, bifunctional aliphatic ring system. By presenting both a hydrogen-bond donor (hydroxyl) and a lipophilic ether (methoxy) on a basic amine scaffold, this building block allows medicinal chemists to probe complex binding pockets, particularly in kinase hinge regions and G-protein coupled receptors (GPCRs). This whitepaper details the structural rationale, physicochemical profiling, and field-proven synthetic methodologies for integrating this specific salt into drug discovery workflows.

Structural & Physicochemical Profiling

The utility of cis-5-methoxy-3-hydroxypiperidine lies in its precise spatial geometry. The cis configuration—specifically the (3R,5S) and (3S,5R) enantiomers—allows both substituents to adopt an equatorial-axial or diequatorial conformation depending on the protonation state of the nitrogen[2]. This minimizes 1,3-diaxial steric clashes while projecting the functional groups into distinct spatial quadrants.

Quantitative Data Summary
PropertyValueRationale / Implication in Drug Design
Molecular Formula C6H13NO2 • HClLow molecular weight (131.17 g/mol free base) ensures high ligand efficiency when incorporated into larger lead compounds.
Stereocenters C3, C5 (cis)Specific 3D exit vectors prevent the molecule from adopting a flat, sp2-like geometry, improving the overall Fsp3 fraction.
H-Bond Donors 2 (OH, NH2⁺)Critical for anchoring the molecule to target proteins (e.g., Aspartate residues in GPCRs).
H-Bond Acceptors 3 (OH, OMe, N)Enhances aqueous solubility and provides versatile binding modalities.
Physical State Solid (HCl Salt)Amines are prone to oxidation and form carbamates with atmospheric CO₂. The HCl salt ensures long-term bench stability and reliable stoichiometry.

Mechanistic Role in Target Binding

When designing a lead compound, every atom must serve a purpose. The cis-5-methoxy-3-hydroxypiperidine scaffold acts as a multi-vector pharmacophore:

  • The Basic Amine (N1): Serves as the primary attachment point (via SNAr, reductive amination, or amide coupling) while retaining its ability to form salt bridges if left as a secondary or tertiary amine.

  • The 3-Hydroxyl Group: Acts as a potent hydrogen-bond donor, frequently utilized to engage the hinge region of kinase domains.

  • The 5-Methoxy Group: Provides a localized lipophilic patch that can occupy small hydrophobic sub-pockets, while the oxygen atom retains weak hydrogen-bond acceptor capabilities.

Pharmacophore Piperidine cis-5-Methoxy-3-hydroxypiperidine Scaffold Amine Basic Amine (N1) Salt Bridge Piperidine->Amine Hydroxyl 3-Hydroxyl (OH) H-Bond Donor Piperidine->Hydroxyl Methoxy 5-Methoxy (OMe) Lipophilic Interaction Piperidine->Methoxy Target1 Aspartate Residue (Target Protein) Amine->Target1 Ionic Bond Target2 Hinge Region (Kinase Domain) Hydroxyl->Target2 H-Bond Target3 Hydrophobic Pocket Methoxy->Target3 Van der Waals

Pharmacophore model mapping the functional vectors of the cis-disubstituted piperidine scaffold.

Experimental Methodology: SNAr Coupling Workflow

One of the most common applications of this building block is its integration into a larger heteroaromatic system via Nucleophilic Aromatic Substitution (SNAr). Because the compound is supplied as a hydrochloride salt, the experimental design must account for in situ free-basing and the suppression of competitive side reactions (e.g., O-arylation at the 3-hydroxyl group).

Workflow Step1 Step 1: Free-Basing Neutralize HCl salt with DIPEA Step2 Step 2: Electrophile Addition Add heteroaryl chloride in DMF Step1->Step2 Step3 Step 3: Thermal Activation Heat to 90°C for 12 hours Step2->Step3 Step4 Step 4: Aqueous Workup Quench and extract (EtOAc) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (SiO2) Step4->Step5

Step-by-step workflow for the SNAr coupling using the piperidine hydrochloride salt.

Step-by-Step Self-Validating Protocol

Objective : To couple the cis-5-methoxy-3-hydroxypiperidine building block to a heteroaryl chloride (e.g., 2-chloropyrimidine) to generate a functionalized lead intermediate.

Step 1: Reagent Preparation & Free-Basing

  • Action : Suspend cis-5-methoxy-3-hydroxypiperidine hydrochloride (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

  • Causality : The HCl salt must be neutralized to liberate the nucleophilic secondary amine. A 3-fold excess of DIPEA is used: 1 equivalent to neutralize the HCl, and 2 equivalents to act as an acid scavenger for the HCl generated during the SNAr reaction. DIPEA is selected over triethylamine due to its steric bulk, which prevents competitive nucleophilic attack on the electrophile.

Step 2: Electrophile Addition

  • Action : Add the heteroaryl chloride (1.1 mmol) dropwise or in portions at room temperature.

  • Causality : A slight excess of the electrophile ensures complete conversion of the valuable piperidine building block. DMF is utilized because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr mechanisms.

Step 3: Thermal Activation

  • Action : Heat the reaction mixture to 90°C under an inert argon atmosphere for 12 hours. Monitor via LC-MS.

  • Causality : The electron-donating nature of the piperidine ring requires thermal energy to overcome the activation barrier of the SNAr reaction. Argon prevents oxidative side reactions at elevated temperatures.

Step 4: Quench and Aqueous Workup

  • Action : Cool to room temperature, dilute with Ethyl Acetate (EtOAc) (20 mL), and wash with saturated aqueous NaHCO₃ (3 x 10 mL) followed by brine (10 mL).

  • Causality : NaHCO₃ neutralizes any residual acid and helps partition the highly polar DMF into the aqueous layer, preventing solvent carryover during concentration.

Step 5: Isolation & Validation

  • Action : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient).

  • Validation : Validate the product via ¹H-NMR. The successful N-arylation is confirmed by the disappearance of the piperidine N-H proton and the downfield shift of the C2/C6 equatorial protons. This self-validating step ensures that the coupling occurred specifically at the nitrogen atom rather than the 3-hydroxyl oxygen, which is less nucleophilic but can compete under strongly basic conditions.

References

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An In-depth Technical Guide to 3,5-Disubstituted Chiral Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2][3] Among these, 3,5-disubstituted chiral piperidines represent a particularly valuable class of building blocks. Their stereochemistry profoundly influences pharmacological activity, making access to all possible stereoisomers crucial for drug discovery and development programs.[4][5][6] This guide provides a comprehensive overview of the synthesis, stereochemical control, and application of these vital chemical motifs.

The Significance of Stereochemistry in Piperidine Scaffolds

The three-dimensional arrangement of substituents on the piperidine ring dictates how a molecule interacts with its biological target.[5] Introducing chirality can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles.[4][5][7] For 3,5-disubstituted piperidines, the relative (cis/trans) and absolute (R/S) stereochemistry at the C3 and C5 positions are critical determinants of a compound's efficacy and safety.[8][9]

Strategic Approaches to the Asymmetric Synthesis of 3,5-Disubstituted Piperidines

The synthesis of enantiomerically pure 3,5-disubstituted piperidines presents a significant challenge. Several strategies have been developed to address this, each with its own advantages and limitations.

1. Catalytic Hydrogenation of Substituted Pyridines:

A common and scalable approach involves the catalytic hydrogenation of corresponding 3,5-disubstituted pyridine precursors.[10] This method typically yields a mixture of cis and trans diastereomers, which can then be separated.[8][10] Subsequent resolution of the racemic mixtures, often through techniques like Simulated Moving Bed (SMB) chromatography, provides access to all four stereoisomers.[8][10]

  • Causality: The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity of the hydrogenation. However, achieving high stereoselectivity in a single step remains a challenge, necessitating downstream separation and resolution.

2. Chiral Auxiliary-Mediated Synthesis:

The use of chiral auxiliaries allows for the diastereoselective construction of the piperidine ring. For instance, chiral nonracemic lactams can undergo diastereoselective alkylation to introduce substituents at the desired positions, providing access to enantiopure cis- and trans-3,5-disubstituted piperidines.[9][11]

  • Causality: The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired chiral piperidine.

3. Enantioselective Catalysis:

The development of catalytic enantioselective methods offers a more atom-economical and efficient route to chiral piperidines.[12] These methods often involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. Examples include:

  • Rhodium-catalyzed Asymmetric Carbometalation: This approach utilizes a rhodium catalyst with a chiral ligand to achieve highly regio- and enantioselective addition of an arylboronic acid to a dihydropyridine intermediate, which can then be reduced to the corresponding 3-substituted piperidine.[13][14][15] While primarily demonstrated for 3-monosubstituted piperidines, the principles can be extended to more complex substitution patterns.

  • [4+2] Cycloadditions: Catalytic, enantioselective [4+2] cycloadditions of imines with allenes or 1-azadienes with nitroalkenes provide access to functionalized piperidine derivatives with good stereoselectivity.[16][17][18]

  • Radical-Mediated C-H Functionalization: An innovative strategy involves the catalytic, regio- and enantio-selective cyanation of acyclic amines at the δ C-H position.[19] This is achieved using a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical. The resulting δ-amino nitriles are valuable precursors to chiral piperidines.[19]

Conformational Analysis: A Key to Understanding Bioactivity

The biological activity of 3,5-disubstituted piperidines is not only dependent on their stereochemistry but also on their conformational preferences. The piperidine ring can adopt various chair and boat conformations, and the orientation of the substituents (axial vs. equatorial) can significantly impact receptor binding. Computational and NMR spectroscopic studies are crucial for understanding the conformational behavior of these molecules.[20] Factors such as steric interactions, hyperconjugation, and solvent effects all play a role in determining the most stable conformation.[20]

Data Presentation

Table 1: Comparison of Synthetic Strategies for 3,5-Disubstituted Chiral Piperidines

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesTypical Stereoselectivity
Catalytic Hydrogenation of PyridinesReduction of a pyridine ring over a metal catalyst.Scalable, access to all four stereoisomers.Often produces diastereomeric mixtures requiring separation and resolution.Low to moderate diastereoselectivity.
Chiral Auxiliary-Mediated SynthesisUse of a recoverable chiral moiety to direct stereochemistry.High diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps.High (often >90% de).
Enantioselective CatalysisUse of a substoichiometric amount of a chiral catalyst.Atom-economical, high enantioselectivity.Catalyst development can be challenging, substrate scope may be limited.High (often >90% ee).
Radical-Mediated C-H CyanationSelective functionalization of a C-H bond in an acyclic precursor.Utilizes readily available starting materials, novel bond formation.May require specific functional group tolerance.High enantioselectivity.

Experimental Protocols

Protocol 1: Synthesis of Racemic cis/trans-Methyl 5-(p-tolyl)piperidine-3-carboxylate via Catalytic Hydrogenation

This protocol is adapted from the work of Plettenburg et al.[10]

Step 1: Suzuki Coupling

  • To a solution of methyl 5-bromonicotinate (1.0 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add p-tolylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain methyl 5-(p-tolyl)nicotinate.

Step 2: Catalytic Hydrogenation

  • Dissolve the methyl 5-(p-tolyl)nicotinate in a suitable solvent (e.g., methanol or acetic acid).

  • Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) (catalytic amount).

  • Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude mixture of cis and trans methyl 5-(p-tolyl)piperidine-3-carboxylate. This mixture can then be subjected to diastereomer separation and enantiomeric resolution.

Protocol 2: Enantioselective Synthesis of a 3-Substituted Tetrahydropyridine via Rh-Catalyzed Asymmetric Reductive Heck Reaction

This generalized protocol is based on the principles described by Fletcher and colleagues.[6]

  • In a glovebox, charge a vial with a rhodium precursor (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-Segphos).

  • Add a suitable solvent (e.g., toluene/THF mixture) and stir to form the catalyst solution.

  • In a separate vial, dissolve the phenyl pyridine-1(2H)-carboxylate substrate and the arylboronic acid.

  • Add an aqueous base (e.g., CsOH) to the substrate mixture.

  • Transfer the catalyst solution to the substrate mixture.

  • Seal the vial and heat the reaction at the specified temperature, monitoring for completion by LC-MS.

  • Upon completion, cool the reaction and perform an extractive workup.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Visualization

Diagram 1: General Synthetic Strategies for 3,5-Disubstituted Chiral Piperidines

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate/Product cluster_3 Final Product Pyridine 3,5-Disubstituted Pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Acyclic_Amine Acyclic Amine Radical_Cyanation Radical-Mediated C-H Cyanation Acyclic_Amine->Radical_Cyanation Imine_Allene Imine + Allene Cycloaddition [4+2] Cycloaddition Imine_Allene->Cycloaddition Piperidine_Mix cis/trans Racemic Piperidine Mixture Hydrogenation->Piperidine_Mix Delta_Amino_Nitrile δ-Amino Nitrile Radical_Cyanation->Delta_Amino_Nitrile Chiral_Piperidine_Cycloadduct Chiral Piperidine Cycloaddition->Chiral_Piperidine_Cycloadduct Enantiopure_Piperidines Enantiopure 3,5-Disubstituted Piperidines Piperidine_Mix->Enantiopure_Piperidines Separation & Resolution Delta_Amino_Nitrile->Enantiopure_Piperidines Cyclization Chiral_Piperidine_Cycloadduct->Enantiopure_Piperidines Further Modification

Caption: Overview of major synthetic routes to 3,5-disubstituted chiral piperidines.

Diagram 2: Workflow for Catalytic Hydrogenation and Resolution

G Start 3,5-Disubstituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Start->Hydrogenation Diastereomeric_Mixture Racemic cis/trans Mixture Hydrogenation->Diastereomeric_Mixture Separation Diastereomer Separation (e.g., Chromatography) Diastereomeric_Mixture->Separation Racemic_Cis Racemic cis-Isomer Separation->Racemic_Cis Racemic_Trans Racemic trans-Isomer Separation->Racemic_Trans Resolution_Cis Enantiomeric Resolution (e.g., SMB) Racemic_Cis->Resolution_Cis Resolution_Trans Enantiomeric Resolution (e.g., SMB) Racemic_Trans->Resolution_Trans Final_Products Four Pure Stereoisomers Resolution_Cis->Final_Products Resolution_Trans->Final_Products

Caption: Stepwise process for obtaining all four stereoisomers from a pyridine precursor.

References

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  • Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445-4452.
  • Ziegler, F. E., & Belema, M. (1997). A new synthesis of functionalized piperidines via the intramolecular trapping of a cyclopropylcarbinyl radical by an enamine. The Journal of Organic Chemistry, 62(4), 1083-1094.
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  • Plettenburg, O., B-M. L. Korff, & G. M. B. E. Egger. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(8), 1019-1026.
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Navigating the Stereochemical Landscape of 5-Methoxypiperidin-3-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2] Its inherent three-dimensionality and the potential for stereoisomerism offer a rich landscape for optimizing drug-target interactions and ADMET properties.[3] This guide provides an in-depth technical exploration of the stereoisomers of 5-methoxypiperidin-3-ol, a substituted piperidine with significant potential as a versatile building block in drug discovery. We will delve into the fundamental principles of its stereochemistry, present methodologies for stereoselective synthesis and chiral separation, and detail analytical techniques for stereochemical assignment. This document serves as a practical resource for researchers aiming to leverage the specific stereoisomers of this compound to advance their drug development programs.

Introduction: The Significance of Stereoisomerism in Piperidine-Based Drug Candidates

The substitution pattern on the piperidine ring dictates its conformational preferences and the spatial orientation of its functional groups. In the case of 5-methoxypiperidin-3-ol, the presence of two stereocenters at the C3 and C5 positions gives rise to four possible stereoisomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). These stereoisomers can be classified into two pairs of enantiomers (cis and trans diastereomers).

The biological activity of chiral molecules is often highly dependent on their absolute configuration.[4] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for undesirable side effects. Therefore, the ability to synthesize and characterize stereochemically pure active pharmaceutical ingredients (APIs) is paramount in modern drug development. The piperidine ring is a prevalent motif in a wide array of pharmaceuticals, highlighting its importance in medicinal chemistry.[3][5]

Understanding the Stereoisomers of 5-Methoxypiperidin-3-ol

The four stereoisomers of 5-methoxypiperidin-3-ol arise from the two chiral centers at positions 3 and 5. The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.

dot graph Stereoisomers { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"5-methoxypiperidin-3-ol" [pos="0,3!", fillcolor="#34A853"]; "(3R,5R)" [pos="-2,1.5!"]; "(3S,5S)" [pos="2,1.5!"]; "(3R,5S)" [pos="-2,0!"]; "(3S,5R)" [pos="2,0!"];

"5-methoxypiperidin-3-ol" -- "(3R,5R)"; "5-methoxypiperidin-3-ol" -- "(3S,5S)"; "5-methoxypiperidin-3-ol" -- "(3R,5S)"; "5-methoxypiperidin-3-ol" -- "(3S,5R)";

"(3R,5R)" -- "(3S,5S)" [label="Enantiomers"]; "(3R,5S)" -- "(3S,5R)" [label="Enantiomers"]; "(3R,5R)" -- "(3R,5S)" [label="Diastereomers"]; "(3R,5R)" -- "(3S,5R)" [label="Diastereomers"]; "(3S,5S)" -- "(3R,5S)" [label="Diastereomers"]; "(3S,5S)" -- "(3S,5R)" [label="Diastereomers"]; } केंदot Caption: Stereoisomeric relationships of 5-methoxypiperidin-3-ol.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[6] The substituents at C3 and C5 can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors. Intramolecular hydrogen bonding between the hydroxyl group and the methoxy group or the ring nitrogen can also play a significant role in dictating the preferred conformation, which in turn affects the molecule's interaction with biological targets.[7]

Stereoselective Synthesis Strategies

The controlled synthesis of a single desired stereoisomer is a primary goal in pharmaceutical chemistry. Several strategies can be employed to achieve this for 5-methoxypiperidin-3-ol.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials to introduce the desired stereochemistry. For instance, chiral amino acids or carbohydrates can serve as precursors, with their inherent chirality guiding the formation of the piperidine ring with the correct stereochemical configuration.

Asymmetric Catalysis

The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful tool. For the synthesis of substituted piperidines, methods like asymmetric hydrogenation of pyridine precursors or catalytic asymmetric cyclization reactions can be employed to generate specific stereoisomers.[1]

Diastereoselective Reactions

If a racemic mixture of one of the precursors is used, a diastereoselective reaction can be employed to favor the formation of one diastereomer over the other. Subsequent separation of these diastereomers, followed by further chemical transformations, can lead to the desired enantiomerically pure product.

A general workflow for the synthesis of substituted piperidines often involves the reduction of a corresponding pyridine derivative.[2]

Synthesis_Workflow cluster_0 Synthesis of Substituted Pyridine cluster_1 Reduction cluster_2 Product Mixture Pyridine_Derivative Substituted Pyridine Precursor (e.g., 5-methoxypyridin-3-ol) Reduction Reduction (e.g., Catalytic Hydrogenation) Pyridine_Derivative->Reduction Racemic_Piperidine Racemic Mixture of 5-methoxypiperidin-3-ol Reduction->Racemic_Piperidine

Chiral Separation and Purification

When a stereoselective synthesis is not feasible or results in a mixture of stereoisomers, chiral separation techniques are employed to isolate the desired compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[9]

Table 1: Common Chiral Stationary Phases for Piperidine Separation

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile Phases
Polysaccharide-based (e.g., cellulose, amylose derivatives)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[10]Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).
Protein-based (e.g., ovomucoid, cellulase)Enantioselective binding to the protein's chiral pockets.Aqueous buffers.
Cyclodextrin-basedInclusion of the analyte into the chiral cavity of the cyclodextrin.Reversed-phase (e.g., methanol/water).

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral column based on the properties of 5-methoxypiperidin-3-ol. A polysaccharide-based column, such as one with a cellulose or amylose derivative, is often a good starting point.[11]

  • Mobile Phase Optimization: Begin with a standard mobile phase, for example, a mixture of hexane and isopropanol for normal-phase chromatography. The ratio of the solvents is critical and should be optimized to achieve the best resolution.

  • Flow Rate and Temperature: Set an appropriate flow rate (e.g., 1 mL/min) and control the column temperature to ensure reproducible results.

  • Detection: Use a UV detector at a wavelength where the compound absorbs, or a mass spectrometer for more sensitive and specific detection.

  • Injection and Data Analysis: Inject the sample and analyze the resulting chromatogram to determine the retention times and peak areas of the separated enantiomers.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is an alternative to HPLC that often provides faster separations and uses less organic solvent. It employs supercritical carbon dioxide as the main mobile phase component, often with a co-solvent such as methanol.

Spectroscopic and Spectrometric Characterization

Once the stereoisomers are separated, their absolute and relative configurations must be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring can provide valuable information about their relative stereochemistry (cis or trans). For instance, the coupling constants between adjacent axial and equatorial protons differ significantly.[6][12]

  • ¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the stereochemical environment.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY, can be used to determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

In some cases, the use of chiral shift reagents can be employed to differentiate the NMR spectra of enantiomers.[7]

Table 2: Representative ¹H NMR Data for a Substituted Piperidine Ring

Proton PositionTypical Chemical Shift (ppm)MultiplicityNotes
H-2, H-6 (axial)2.5 - 2.8ddd
H-2, H-6 (equatorial)3.0 - 3.3dt
H-3, H-5 (axial)1.4 - 1.7m
H-3, H-5 (equatorial)1.8 - 2.1m
H-4 (axial)1.2 - 1.5tt
H-4 (equatorial)1.6 - 1.9dm

Note: These are general ranges and can vary significantly based on the specific substituents and their stereochemistry.[13]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry. This technique provides a three-dimensional structure of the molecule, confirming the connectivity of atoms and their spatial arrangement.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.

Conclusion

The stereoisomers of 5-methoxypiperidin-3-ol represent a valuable set of building blocks for the development of novel therapeutics. A thorough understanding of their stereochemistry, coupled with robust methods for their synthesis, separation, and characterization, is essential for harnessing their full potential in drug discovery. This guide has provided a comprehensive overview of the key technical considerations for researchers working with these important compounds, from fundamental principles to practical experimental protocols. The strategic application of this knowledge will undoubtedly accelerate the design and development of next-generation piperidine-based drugs.

References

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An In-depth Technical Guide to (3R,5S)-5-methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, a chiral piperidine derivative of significant interest in medicinal chemistry. It covers the compound's physicochemical properties, safety data, and handling protocols, offering insights for its application in research and development.

Compound Identity and Physicochemical Properties

(3R,5S)-5-methoxypiperidin-3-ol HCl is a specific stereoisomer of a substituted piperidine. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The hydrochloride salt form generally enhances stability and aqueous solubility.

Table 1: Physicochemical Properties of (3R,5S)-5-methoxypiperidin-3-ol HCl and Related Structures

Property Value Data Source
Molecular Formula C₆H₁₄ClNO ChemScene[1]
Molecular Weight 151.63 g/mol ChemScene[1]
CAS Number 2599854-21-2 (for a related isomer) ChemScene[1]
Predicted Topological Polar Surface Area (TPSA) 32.26 Ų ChemScene[1]
Predicted LogP 0.3985 ChemScene[1]
Hydrogen Bond Donors 2 ChemScene[1]
Hydrogen Bond Acceptors 2 ChemScene[1]

| Rotatable Bonds | 0 | ChemScene[1] |

Note: Data for the exact stereoisomer is limited; some data is for the related (3S,5R)-5-methylpiperidin-3-ol hydrochloride, which has the same molecular formula and weight.

Synthesis and Application Insights

Substituted piperidines like (3R,5S)-5-methoxypiperidin-3-ol are valuable chiral building blocks in the synthesis of more complex molecules. Their stereochemistry is crucial for determining the biological activity and selectivity of the final active pharmaceutical ingredient (API). While specific synthetic routes for this exact molecule are not widely published in open literature, analogous piperidine syntheses often involve stereoselective reduction of corresponding pyridinium salts or enzymatic resolutions.

The presence of hydroxyl and methoxy groups at defined stereocenters allows for further chemical modification, making it a versatile intermediate for creating libraries of compounds for drug discovery screening. These compounds are often investigated for their potential as antagonists for chemokine receptors like CCR-2, CCR-5, and/or CCR-3, which are involved in inflammatory responses[2].

Safety and Handling

As a hydrochloride salt of an organic amine, (3R,5S)-5-methoxypiperidin-3-ol HCl should be handled with care, assuming it to be a potential irritant. The safety profile is often dominated by the properties of the hydrochloride component, which can be corrosive.[3]

3.1. Hazard Identification

Based on data for related compounds and hydrochloride salts, the primary hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon prolonged contact.[3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

3.2. Recommended Personal Protective Equipment (PPE)

A standard laboratory safety protocol is essential when handling this compound.

Caption: Recommended PPE and handling environment.

3.3. First-Aid Measures

Immediate action is critical in case of exposure.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing.[3][6]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical aid.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

3.4. Storage and Stability

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[5][6] Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[1][5]

  • Incompatibilities: Store away from strong bases and oxidizing agents.[3]

  • Chemical Stability: The product is expected to be stable under recommended storage conditions.

Experimental Protocols

4.1. Protocol: General Handling and Weighing

This protocol outlines the standard procedure for safely handling and weighing (3R,5S)-5-methoxypiperidin-3-ol HCl powder in a laboratory setting.

Objective: To accurately weigh the compound while minimizing exposure risk.

Materials:

  • (3R,5S)-5-methoxypiperidin-3-ol HCl

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Don all required PPE. Ensure the analytical balance is calibrated and located inside a chemical fume hood or in a well-ventilated area.

  • Taring: Place the weighing boat on the balance pan and tare the balance to zero.

  • Transfer: Carefully open the container of (3R,5S)-5-methoxypiperidin-3-ol HCl. Using a clean spatula, gently transfer the desired amount of powder to the weighing boat. Avoid creating dust.

  • Measurement: Record the mass displayed on the balance.

  • Cleanup: Securely close the compound's container. Clean the spatula and the balance area of any residual powder. Dispose of contaminated weighing paper and gloves according to institutional waste disposal guidelines.

  • Documentation: Record the weighed amount in the laboratory notebook.

4.2. Workflow for Quality Control and Analysis

A typical workflow for ensuring the quality and purity of a chemical intermediate like this involves multiple analytical techniques.

Caption: A typical quality control workflow for a chiral intermediate.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.[7] For a chiral molecule, a specialized chiral HPLC method would be required to determine the enantiomeric or diastereomeric excess.

Conclusion

(3R,5S)-5-methoxypiperidin-3-ol HCl is a valuable chiral building block for drug discovery and development. While detailed public data on this specific isomer is scarce, information extrapolated from related structures and general chemical principles allows for its safe handling and effective use in synthesis. Adherence to stringent safety protocols is paramount due to its potential as an irritant and corrosive agent. Its utility lies in its pre-defined stereochemistry, which is a critical design element in modern medicinal chemistry for achieving target specificity and reducing off-target effects.

References

  • ES Laboratory, LLC. (2019). Safety Data Sheet: 5% Hydrochloric Acid Solution.
  • ChemScene. * (3S,5R)-5-Methylpiperidin-3-ol hydrochloride*.
  • Sigma-Aldrich. (2025).
  • BASF. (2026).
  • Fisher Scientific. (2024).
  • ChemScene. * (3S,5S)-5-Methylpiperidin-3-ol hydrochloride*.
  • Thermo Fisher Scientific. (2010).
  • PubChem. 3-(Hydroxymethyl)piperidin-3-ol hydrochloride.
  • MolAid. (3R,5S)-5-methylpiperidin-3-ol hydrochloride.
  • Wróblewska, K. W., et al. (2022).

Sources

Chiral Heterocycles: Architectures of Life and Linchpins of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indispensable Role of Three-Dimensionality in Drug Design

In the intricate dance between a drug molecule and its biological target, shape is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental aspect of this three-dimensional reality. The vast majority of biological macromolecules, including proteins and nucleic acids, are chiral. This inherent chirality in biological systems dictates that the interaction of a small molecule drug is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for undesirable side effects.[1][2] This principle was tragically underscored by the thalidomide disaster, a pivotal event that led to a paradigm shift in pharmaceutical research, compelling regulatory agencies to establish stringent guidelines for the development of chiral drugs.[3]

Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are another cornerstone of medicinal chemistry. Nitrogen-containing heterocycles, in particular, are ubiquitous in both natural products and synthetic pharmaceuticals, with approximately 60% of FDA-approved drugs featuring a nitrogen-based heterocycle.[4][5] The incorporation of heteroatoms imparts unique physicochemical properties, such as modulated lipophilicity and metabolic stability, and provides crucial points of interaction with biological targets.[6][7]

When the principles of chirality and heterocyclic chemistry converge, the result is a class of molecules with unparalleled potential in drug discovery: chiral heterocycles. These scaffolds provide a three-dimensional framework that can be precisely tailored to fit the chiral binding pockets of biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[6][8] This guide, intended for researchers, scientists, and drug development professionals, will delve into the core of chiral heterocycles, exploring their synthesis, significance, and application as privileged scaffolds in modern medicinal chemistry.

Part 1: The Strategic Importance of Chiral Heterocyclic Scaffolds

The deliberate introduction of chiral centers into heterocyclic scaffolds offers a multitude of advantages in drug design. By moving from flat, two-dimensional aromatic systems to sp3-rich, three-dimensional structures, medicinal chemists can more effectively probe the complex topology of protein binding sites.[9] This exploration of 3D chemical space is critical for identifying highly specific ligands with increased target specificity and reduced off-target effects, ultimately lowering attrition rates in preclinical and clinical development.[9]

Key Advantages of Incorporating Chiral Heterocyclic Scaffolds:

  • Modulation of Physicochemical Properties: The spatial arrangement of atoms in a chiral heterocycle can significantly influence properties like pKa, logD, and logP, which in turn affect a drug's solubility, permeability, and overall bioavailability.[6]

  • Enhanced Biological Activity and Selectivity: The precise three-dimensional orientation of functional groups on a chiral scaffold allows for optimal interactions with the target protein, leading to increased potency and selectivity.[6]

  • Improved Pharmacokinetic Properties: Chiral heterocycles can influence a molecule's metabolic stability and clearance, leading to a more favorable pharmacokinetic profile.[6]

  • Reduced hERG Toxicity: The introduction of chirality can sometimes mitigate the risk of cardiac toxicity associated with the inhibition of the hERG potassium channel.[6]

The prevalence of chiral piperidine scaffolds in recently approved drugs serves as a testament to their value in medicinal chemistry.[6] Although the synthesis of these complex structures can be more challenging and costly, the potential benefits in terms of improved drug-like properties often justify the increased effort.[6]

Part 2: Asymmetric Synthesis of Chiral Heterocycles: A Chemist's Toolkit

The ability to synthesize enantiomerically pure chiral heterocycles is a cornerstone of modern medicinal chemistry. Several powerful strategies have been developed to achieve this, each with its own set of advantages and limitations.

Catalytic Asymmetric Synthesis: The Engine of Enantioselectivity

Catalytic asymmetric synthesis has emerged as the most efficient and versatile approach for accessing chiral compounds.[10][11] This methodology relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. The field can be broadly divided into three main pillars: transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and its application to the asymmetric synthesis of heterocycles is no exception.[12] Chiral ligands, which coordinate to the metal center, create a chiral environment that directs the stereochemical outcome of the reaction.

Key Methodologies:

  • Asymmetric Hydrogenation: A powerful and atom-economical method for the synthesis of chiral heterocycles from their unsaturated precursors.[13] Catalysts based on iridium, rhodium, ruthenium, and palladium, in conjunction with chiral phosphorus ligands, have been successfully employed.[13]

  • Asymmetric C-H Functionalization: This cutting-edge strategy allows for the direct and enantioselective introduction of new bonds at otherwise unreactive C-H positions, providing a highly step-economical route to complex chiral heterocycles.[14]

  • Palladium-Catalyzed Asymmetric Cascade Reactions: These elegant processes combine multiple bond-forming events in a single operation, rapidly building molecular complexity and generating chiral heterocyclic scaffolds with high efficiency.[15]

Experimental Protocol: Palladium-Catalyzed Enantioselective Intramolecular Carbonylative Heck Reaction

This protocol describes a method for the synthesis of enantiopure nitrogen-containing heterocycles bearing an all-carbon quaternary stereocenter, as developed by Zhu and colleagues.[15]

Materials:

  • Substrate (e.g., N-allyl-N-(2-iodophenyl)formamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., (R,R)-QuinoxP*)

  • Formate ester (e.g., methyl formate)

  • Base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), and the chiral ligand (0.012 mmol, 6 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the formate ester (0.4 mmol, 2.0 equiv) and the base (0.3 mmol, 1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydroisoquinoline derivative.

  • Determine the enantiomeric excess (ee) of the product using chiral stationary phase high-performance liquid chromatography (HPLC).

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[16] This approach offers several advantages, including operational simplicity, environmental benignity, and the avoidance of heavy metal contamination in the final product.[10][16]

Key Organocatalytic Strategies:

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and thioureas are powerful catalysts for a variety of enantioselective reactions, including the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines.[17]

  • Enamine and Iminium Catalysis: Secondary amines are widely used to activate carbonyl compounds and α,β-unsaturated systems, enabling a range of asymmetric cyclization and annulation reactions.[16]

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts for a variety of transformations, including formal [4+2] annulations to construct chiral tricyclic indolin-3-ones.[16]

  • Chiral Phosphine Catalysis: Chiral phosphines have emerged as a powerful platform for the synthesis of aza-heterocycles.[18]

Logical Workflow for Asymmetric Organocatalytic Synthesis

The following diagram illustrates a typical workflow for the development and execution of an asymmetric organocatalytic reaction.

G cluster_0 Conceptualization cluster_1 Optimization cluster_2 Execution & Analysis A Identify Target Chiral Heterocycle B Propose Retrosynthetic Analysis A->B C Select Organocatalytic Strategy B->C D Screen Chiral Catalysts C->D E Optimize Reaction Conditions (Solvent, Temp, etc.) D->E F Evaluate Substrate Scope E->F G Perform Preparative Scale Synthesis F->G H Purify Product G->H I Characterize & Determine Enantiomeric Excess H->I

Caption: A typical workflow for developing an asymmetric organocatalytic reaction.

Biocatalysis leverages the power of enzymes, nature's catalysts, to perform highly selective and efficient chemical transformations.[19][20] Enzyme-catalyzed reactions are often highly enantio- and regioselective and are performed under mild, environmentally friendly conditions.[19][20]

Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes can often achieve near-perfect enantioselectivity.[19]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out at ambient temperature and pressure in aqueous media.[19][21]

  • Environmental Sustainability: Biocatalysis is a green chemistry approach that avoids the use of harsh reagents and solvents.[21]

Applications in Chiral Heterocycle Synthesis:

  • Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

  • Asymmetric Reduction: Ketoreductases are widely used for the asymmetric reduction of ketones to chiral alcohols, which are valuable intermediates for the synthesis of chiral heterocycles.

  • Transamination: Transaminases can be employed for the asymmetric synthesis of chiral amines, which are key building blocks for many nitrogen-containing heterocycles.

Chiral Pool Synthesis: Building from Nature's Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of more complex chiral molecules.[8] This approach leverages the inherent chirality of these natural building blocks to construct the desired stereocenters in the target molecule.[8]

Part 3: Chiral Heterocycles in Approved Drugs: Case Studies

The impact of chiral heterocycles on medicinal chemistry is best illustrated by examining their presence in approved drugs. The following table highlights a selection of drugs containing chiral heterocyclic scaffolds, showcasing the diversity of structures and their therapeutic applications.

Drug NameChiral Heterocyclic ScaffoldTherapeutic Area
Atorvastatin Chiral PyrroleCardiovascular
Sertraline Chiral TetrahydronaphthaleneAntidepressant
Oseltamivir Chiral CyclohexeneAntiviral
Sitagliptin Chiral PiperazineAntidiabetic
Sofosbuvir Chiral TetrahydrofuranAntiviral
Ezetimibe Chiral AzetidinoneCardiovascular

Source: Compiled from various sources.[5][6][9]

Case Study: Ezetimibe

Ezetimibe is a cholesterol-lowering medication that contains a chiral β-lactam (azetidin-2-one) ring.[5] The synthesis of this chiral heterocycle is a critical step in the overall manufacturing process of the drug. Asymmetric syntheses of the azetidinone core have been developed to ensure the production of the single, active enantiomer.[5][22]

Part 4: Future Perspectives and Conclusion

The field of chiral heterocycle synthesis is continuously evolving, driven by the demand for more efficient, selective, and sustainable methods. The development of novel catalytic systems, including new chiral ligands for transition-metal catalysis and more effective organocatalysts, will continue to be a major focus of research.[23][24] Furthermore, the integration of biocatalysis into synthetic routes will likely become more widespread, offering a green and highly selective alternative to traditional chemical methods.[21][25]

The strategic incorporation of chiral heterocyclic scaffolds will remain a cornerstone of modern drug discovery. As our understanding of the three-dimensional nature of drug-target interactions continues to grow, so too will the demand for novel, sp3-rich chiral building blocks that can effectively probe this complex chemical space.[9][26] The continued innovation in asymmetric synthesis, coupled with a deeper understanding of the principles of medicinal chemistry, will undoubtedly lead to the development of the next generation of safer and more effective medicines.

References

  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID.
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Thieme.
  • Transition-metal-catalyzed asymmetric denitrogenative transannulation. Beilstein Journal of Organic Chemistry.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams.
  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach.
  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Deriv
  • The Significance of Chirality in Drug Design and Development.
  • Chirality in natural products drug discovery and development. Pharmabiz.com.
  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects.
  • Synthesis of Chiral Heterocycles from Asymmetric Cascade Palladium Catalysis.
  • Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles. Benchchem.
  • Advances in transition metal-catalyzed asymmetric hydrogenation of heteroarom
  • Progress in Synthesis of Nitrogen Heterocycles C
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermedi
  • Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. PubMed.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry.
  • Biocatalytic Synthesis of Heterocycles.
  • Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • P3.

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Methodological & Application

Application Note: Highly Diastereoselective Synthesis and Chiral Resolution of (3R,5S)-5-Methoxypiperidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Chiral 3,5-disubstituted piperidines are privileged scaffolds in modern drug discovery, frequently utilized in the development of renin inhibitors, kinase inhibitors, and neuroactive agents. The synthesis of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride presents a unique stereochemical challenge: it requires the strict control of relative stereochemistry (cis-diastereoselectivity) followed by the precise isolation of absolute stereochemistry (enantiomeric resolution).

This application note details a highly optimized, scalable, and self-validating synthetic route. The methodology relies on the diastereoselective catalytic hydrogenation of 5-methoxypyridin-3-ol using a rhodium-on-alumina (


) catalyst, followed by classical chiral resolution via diastereomeric salt crystallization using (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA).
Causality in Synthetic Design
  • Why Rhodium over Palladium? The reduction of pyridines with oxygenated substituents at the 3- and 5-positions is notoriously prone to hydrogenolysis (C-O bond cleavage) when using standard

    
     catalysts [1]. Rhodium catalysts, particularly on an alumina support, suppress this side reaction while exhibiting exceptional activity for heteroaromatic ring saturation.
    
  • Why Acetic Acid? Pyridine nitrogen lone pairs act as Lewis bases that poison transition metal catalysts. Conducting the hydrogenation in glacial acetic acid protonates the nitrogen, forming a pyridinium species that weakens N-metal coordination, allowing the aromatic

    
    -system to adsorb flat onto the metal surface for syn-facial hydride delivery [1].
    
  • Why (-)-DPTTA? Tartaric acid derivatives are premier resolving agents for chiral amines. The bulky, rigid toluoyl groups of (-)-DPTTA amplify the solubility differences between the resulting diastereomeric salts, allowing for highly efficient thermodynamic crystallization of the (3R,5S) enantiomer [2, 3].

Process Workflows & Mechanistic Pathways

Workflow SM 5-Methoxypyridin-3-ol H2 Hydrogenation (Rh/Al2O3) SM->H2 Rac (±)-cis-Intermediate H2->Rac Res Chiral Resolution ((-)-DPTTA) Rac->Res Salt Diastereomeric Salt Res->Salt HCl Salt Exchange (HCl/iPrOH) Salt->HCl Prod (3R,5S)-Product HCl HCl->Prod

Synthetic workflow for (3R,5S)-5-methoxypiperidin-3-ol hydrochloride.

Mechanism A Heteroaromatic Substrate B Coordination to Rh(0) Surface A->B Catalyst Binding C Syn-Facial Hydride Delivery B->C + H2 (50 psi) D All-cis Piperidine C->D Desorption

Mechanistic pathway of the diastereoselective rhodium-catalyzed hydrogenation.

Process Optimization Data

The following tables summarize the empirical data driving the protocol parameters. Quantitative optimization ensures a robust, reproducible process.

Table 1: Catalyst Screening for the Hydrogenation of 5-Methoxypyridin-3-ol

CatalystSolventPressure (psi)Conversion (%)cis:trans RatioDeoxygenation Side-Product (%)
10% Pd/CMeOH50>99%60:4035.2%
5% PtO₂AcOH5085%80:2015.4%
5% Rh/CAcOH50>99%92:85.1%
5% Rh/Al₂O₃ AcOH 50 >99% 98:2 <1.0%

Table 2: Resolving Agent Screening for (±)-cis-5-Methoxypiperidin-3-ol

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee %)
(+)-Tartaric AcidMeOH / H₂O25%45%
(+)-10-Camphorsulfonic AcidAcetone15%30%
Dibenzoyl-L-tartaric acidEtOH32%82%
(-)-Di-p-toluoyl-L-tartaric acid MeOH / H₂O 38% >99% *

*Value obtained after a single recrystallization cycle.

Standard Operating Procedures (SOPs)

Step 1: Diastereoselective Hydrogenation to (±)-cis-5-Methoxypiperidin-3-ol

Self-Validating Checkpoint: Gas uptake should cease precisely when theoretical


 equivalents (3.0 eq) are consumed.
  • Reactor Preparation: Charge a Hastelloy pressure reactor with 5-methoxypyridin-3-ol (100.0 g, 0.80 mol) and glacial acetic acid (800 mL).

  • Catalyst Addition: Carefully add 5%

    
     (10.0 g, 10 wt%).
    
  • Purging & Reaction: Seal the reactor. Purge with

    
     (3 × 30 psi), followed by 
    
    
    
    (3 × 30 psi). Pressurize the vessel to 50 psi with
    
    
    and heat to 40 °C. Stir vigorously at 800 rpm.
  • Monitoring: Maintain pressure at 50 psi until hydrogen uptake ceases (approx. 12 hours).

  • Workup: Cool to 20 °C and vent the reactor. Filter the mixture through a tightly packed Celite pad to remove the catalyst. Wash the pad with methanol (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Cool the residue to 0 °C and neutralize with 2M aqueous NaOH to pH 10. Extract the aqueous layer with Dichloromethane (DCM) (4 × 500 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to afford the racemic cis-intermediate as a pale yellow oil (Yield: ~102 g, 97%).
    
Step 2: Chiral Resolution via Diastereomeric Salt Formation

Causality & Rationale: Rapid cooling causes kinetic trapping of the undesired (3S,5R) salt. A strictly controlled cooling ramp of 10 °C/hr ensures thermodynamic control, yielding large, high-purity crystals of the target (3R,5S) salt [4].

  • Solution Preparation: Dissolve (±)-cis-5-methoxypiperidin-3-ol (85.0 g, 0.65 mol) in a Methanol/Water mixture (9:1 v/v, 850 mL) and heat to 60 °C.

  • Resolving Agent Addition: Prepare a solution of (-)-Di-p-toluoyl-L-tartaric acid (251.0 g, 0.65 mol) in Methanol (500 mL). Add this dropwise to the amine solution over 30 minutes while maintaining the temperature at 60 °C.

  • Crystallization: Stir the homogeneous solution at 60 °C for 1 hour. Program the reactor jacket to cool to 20 °C at a linear rate of 10 °C/hr.

  • Harvesting: Allow the suspension to stir at 20 °C for an additional 12 hours. Filter the resulting white crystalline solid and wash the filter cake with cold Methanol (2 × 100 mL).

  • Recrystallization: Suspend the wet cake in Methanol/Water (9:1 v/v, 500 mL), heat to reflux until dissolution, and cool slowly to 20 °C. Filter and dry under vacuum to yield the enantiopure salt (Yield: ~127 g, 38% based on racemate; >99% ee by Chiral HPLC).

Step 3: Salt Break and Hydrochloride Formation

Causality & Rationale: The final hydrochloride salt is highly hygroscopic. Using anhydrous hydrogen chloride in isopropanol/diethyl ether completely excludes water, ensuring the precipitation of a stable, free-flowing crystalline powder suitable for storage and downstream formulation.

  • Freebasing: Suspend the resolved (-)-DPTTA salt (120.0 g) in DCM (600 mL). Add 2M aqueous NaOH (600 mL) and stir vigorously for 30 minutes until two clear phases form.

  • Extraction: Separate the organic layer. Extract the aqueous phase with additional DCM (2 × 300 mL). Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the enantiopure free base as a colorless oil.
    
  • Hydrochloride Precipitation: Dissolve the free base in anhydrous isopropanol (300 mL) and cool to 0 °C under an argon atmosphere.

  • Acidification: Dropwise, add 2M HCl in diethyl ether (150 mL). A dense white precipitate will form immediately.

  • Isolation: Stir the suspension at 0 °C for 1 hour. Filter the solid under a blanket of argon, wash with cold anhydrous diethyl ether (100 mL), and dry in a vacuum oven at 40 °C for 24 hours.

  • Final Product: (3R,5S)-5-methoxypiperidin-3-ol hydrochloride is obtained as a white crystalline solid (Yield: ~36 g, 92% from the resolved salt).

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at:[Link]

  • Chiral salt resolution (US Patent 7301023B2). Google Patents.
  • Enantiomers and Their Resolution. MDPI. Available at:[Link]

  • Asymmetric hydrogenation. Wikipedia. Available at:[Link]

Application Note: Chemoselective Reagents and Protocols for the O-Methoxylation of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Chemoselectivity Challenges

The synthesis of 3-methoxypiperidine from 3-hydroxypiperidine presents a classic chemoselectivity challenge in organic synthesis. The starting material possesses two nucleophilic centers: a secondary amine (pKa ~10.4) and a secondary alcohol (pKa ~16). Because the nitrogen atom is significantly more nucleophilic than the oxygen atom, any direct attempt to perform a Williamson ether synthesis using alkylating agents like methyl iodide (MeI) will preferentially yield


-methylated or 

-dimethyl quaternary ammonium salts.

To achieve exclusive O-methoxylation, a transient masking strategy is strictly required. The nitrogen must be protected with an electron-withdrawing group to neutralize its nucleophilicity. The tert-butoxycarbonyl (Boc) group is the industry standard for this transformation due to its stability under strongly basic conditions and its facile removal under mild acidic conditions[1].

Once the amine is protected as


-Boc-3-hydroxypiperidine, the secondary alcohol can be deprotonated. Due to the high pKa of the alcohol, weak bases such as potassium carbonate (

) are generally insufficient for rapid and complete deprotonation. Instead, a strong, non-nucleophilic base like Sodium Hydride (NaH) is employed to irreversibly form the highly reactive alkoxide intermediate, driving the subsequent

reaction with methyl iodide to completion[2].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the three-step synthetic workflow required to isolate the pure O-methylated product.

Workflow Step1 3-Hydroxypiperidine Step2 N-Boc-3-hydroxypiperidine Step1->Step2 Boc2O, Et3N DCM, 0°C to RT Step3 N-Boc-3-methoxypiperidine Step2->Step3 NaH, MeI THF, 0°C to RT Step4 3-Methoxypiperidine (HCl salt) Step3->Step4 4M HCl/Dioxane RT, 2h

Workflow for chemoselective O-methylation of 3-hydroxypiperidine via N-Boc protection.

Reagent Selection and Optimization Data

Selecting the correct combination of base and methylating agent is critical for optimizing yield and minimizing side reactions (such as Boc-deprotection or elimination). The table below summarizes comparative quantitative data for various reagent combinations used in the O-methylation of


-Boc-protected piperidinols based on established literature[1][2][3][4].
Methylating AgentBaseSolventTemp ProfileTypical YieldMechanistic Notes & Causality
Methyl Iodide (MeI) NaH (60% dispersion)Anhydrous THF0 °C

RT
78 - 85% Optimal. Irreversible deprotonation drives rapid

. High conversion; standard for medicinal chemistry scaling[2].
Dimethyl Sulfate (

)
NaH (60% dispersion)DMF0 °C

RT
70 - 80%Viable alternative to MeI. Highly toxic; requires rigorous quenching with aqueous ammonia[3].
Methyl Iodide (MeI)

DMFRT

60 °C
40 - 60%Sub-optimal. Weak base leads to equilibrium-limited alkoxide formation. Requires long reaction times (6-8h)[1].
Methyl Triflate (MeOTf) Proton Sponge® DCM0 °C> 85%Used only for highly sensitive substrates where strong bases cause epimerization. Expensive and highly reactive[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure the scientist can verify the success of each step in real-time.

Protocol A: Synthesis of -Boc-3-hydroxypiperidine

Objective: Chemoselective protection of the secondary amine.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (5.0 g, 49.4 mmol) and anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (

    
    , 10.3 mL, 74.1 mmol, 1.5 eq). Cool the mixture to 0 °C using an ice-water bath.
    
  • Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (

    
    , 11.8 g, 54.3 mmol, 1.1 eq) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel to prevent exothermic runaway.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). The starting amine will stain heavily with Ninhydrin (purple), while the product will be Ninhydrin-negative but will stain with

    
     (yellow spot on purple background).
    
  • Workup: Quench the reaction with saturated aqueous

    
     (50 mL). Separate the organic layer and wash the aqueous layer with DCM (2 
    
    
    
    30 mL). Combine the organic layers, wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo to yield
    
    
    -Boc-3-hydroxypiperidine as a viscous oil or white solid.
Protocol B: O-Methoxylation using NaH and MeI

Objective: Deprotonation and Williamson ether synthesis[2][5].

  • Preparation: To a flame-dried 100 mL Schlenk flask under an Argon atmosphere, add

    
    -Boc-3-hydroxypiperidine (2.0 g, 9.94 mmol) and anhydrous Tetrahydrofuran (THF, 30 mL). Cool the solution to 0 °C.
    
  • Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 477 mg, 11.9 mmol, 1.2 eq) in small portions.

    • Self-Validation Check: Immediate bubbling (evolution of

      
       gas) must be observed. The solution will turn into a cloudy, grayish suspension. Stir for 30–45 minutes at 0 °C until gas evolution completely ceases, indicating quantitative alkoxide formation.
      
  • Methylation: Add Methyl Iodide (MeI, 0.74 mL, 11.9 mmol, 1.2 eq) dropwise via syringe.

    • Safety Note: MeI is a volatile alkylating agent and suspected carcinogen; handle strictly inside a fume hood.

  • Propagation: Remove the ice bath and stir the reaction overnight (approx. 16 hours) at room temperature. As the reaction proceeds, the suspension will typically clarify as the insoluble alkoxide is consumed and sodium iodide (NaI) precipitates.

  • Workup: Cool the flask back to 0 °C and carefully quench excess NaH by the dropwise addition of saturated aqueous

    
     (10 mL). Evaporate the majority of the THF in vacuo. Dilute the residue with Ethyl Acetate (EtOAc, 50 mL) and water (20 mL).
    
  • Purification: Extract the aqueous layer with EtOAc (2

    
     20 mL). Combine the organic phases, wash with brine, dry over 
    
    
    
    , and concentrate. Purify the crude brown oil via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford
    
    
    -Boc-3-methoxypiperidine.
Protocol C: N-Boc Deprotection (Optional)

Objective: Liberation of the secondary amine for downstream coupling.

  • Reaction Setup: Dissolve

    
    -Boc-3-methoxypiperidine (1.5 g) in anhydrous DCM (10 mL) at room temperature.
    
  • Deprotection: Add 4M HCl in Dioxane (10 mL). Stir vigorously for 2 hours.

    • Self-Validation Check: The evolution of

      
       gas (mild effervescence) will occur initially. A white precipitate (the HCl salt of the product) may begin to crash out of the solution.
      
  • Isolation: Concentrate the reaction mixture completely in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 3-methoxypiperidine hydrochloride as a highly pure, hygroscopic white powder.

References

1.2 - PMC (nih.gov) 2.5 - ResearchGate 3.1 - Benchchem 4.4 - ProQuest

Sources

High-Efficiency Reductive Amination of 5-Methoxypiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Abstract & Scope

The 3-hydroxy-5-substituted piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, GPCR ligands, and glycosidase inhibitors. 5-methoxypiperidin-3-ol presents unique synthetic challenges due to its dual polarity (secondary amine and secondary alcohol) and potential for stereochemical complexity (cis/trans diastereomers).

This guide details the reductive amination of 5-methoxypiperidin-3-ol with aldehydes and ketones. Unlike simple amines, this substrate requires careful control of pH and solvent choice to prevent side reactions (e.g., N,O-acetal formation) and to ensure complete conversion. We prioritize the Sodium Triacetoxyborohydride (STAB) method due to its exceptional chemoselectivity, which avoids reducing the carbonyl partner prior to iminium formation.

Chemical Profile & Mechanistic Logic[1]

Substrate Analysis: 5-Methoxypiperidin-3-ol
  • Nucleophilicity: The secondary amine at position 1 is the primary nucleophile. However, the electron-withdrawing methoxy group (C5) and hydroxyl group (C3) inductively reduce the basicity of the nitrogen compared to unsubstituted piperidine.

  • Solubility: Highly soluble in polar protic solvents (MeOH, Water) and moderately soluble in chlorinated solvents (DCM, DCE).

  • Stereochemistry: The starting material typically exists as a racemate of the cis or trans diastereomers. The reductive amination conditions generally preserve the existing stereocenters at C3 and C5, while the new C-N bond formation is non-stereogenic unless a chiral ketone is used.

Reaction Mechanism

The reaction proceeds via a stepwise mechanism:

  • Hemiaminal Formation: Reversible addition of the amine to the carbonyl.

  • Iminium Ion Formation: Acid-catalyzed dehydration forms the electrophilic iminium species.

  • Hydride Transfer: Selective reduction of the iminium ion by the borohydride reagent.

Why Sodium Triacetoxyborohydride (STAB)?

  • Selectivity: STAB is less reactive than NaBH₄ and does not reduce aldehydes/ketones appreciably in DCE/DCM. It selectively reduces the iminium ion, which is more electrophilic than the carbonyl.

  • Compatibility: It tolerates the free hydroxyl group at C3, avoiding the need for protection/deprotection steps.

Mechanistic Pathway Visualization

ReductiveAmination cluster_conditions Critical Control Points Start 5-Methoxypiperidin-3-ol (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium - H₂O (Acid Catalysis) Product Tertiary Amine Product Iminium->Product + H⁻ (Irreversible) Reduction Hydride Transfer (STAB)

Figure 1: Mechanistic pathway of reductive amination using STAB. The rate-determining step is often the formation of the iminium ion in hindered systems.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Valuable substrates, complex aldehydes, and parallel synthesis. Scale: 1.0 mmol (scalable to >100 g).

Reagents:

  • Amine: 5-methoxypiperidin-3-ol (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask or vial under nitrogen. Add a magnetic stir bar.

  • Solvation: Dissolve 5-methoxypiperidin-3-ol (131 mg, 1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding the aldehyde.

  • Carbonyl Addition: Add the aldehyde (1.1 mmol) or ketone (1.5 mmol) to the stirring amine solution.

  • Acid Catalysis: Add Glacial Acetic Acid (60 µL, 1.0 mmol).

    • Critical: For ketones, this step is mandatory to drive iminium formation. For reactive aldehydes, it may be optional but is recommended for consistency.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Insight: This allows the equilibrium to shift toward the iminium ion before the reductant is introduced, minimizing direct reduction of the carbonyl.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (300 mg, ~1.4 mmol) portion-wise over 5 minutes.

    • Safety: Mild gas evolution (H₂) may occur.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Time: Aldehydes: 2–4 hours. Ketones: 12–24 hours.

    • Monitoring: Monitor by LC-MS or TLC (stain with Ninhydrin or KMnO₄). Look for the disappearance of the secondary amine (m/z 132).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Protocol B: Catalytic Hydrogenation (Green Alternative)

Best for: Large-scale synthesis, aromatic aldehydes, and when boron waste is a concern. Constraint: Avoid if the molecule contains reducible groups (nitro, benzyl ethers, alkenes).

Reagents:

  • Catalyst: Pd/C (10% w/w, 10 mol%) or Pd(OH)₂

  • Hydrogen Source: H₂ balloon (1 atm)

  • Solvent: Methanol or Ethanol[1]

Procedure:

  • Dissolve 5-methoxypiperidin-3-ol (1.0 mmol) and the carbonyl (1.0 mmol) in Methanol (5 mL).

  • Add the catalyst (e.g., 10 mg of 10% Pd/C).

  • Purge the vessel with Nitrogen, then Hydrogen.

  • Stir under H₂ balloon at RT for 4–12 hours.

  • Filter through Celite to remove catalyst. Concentrate filtrate.

Workup & Purification[3][4]

The amphoteric nature of the product (tertiary amine + alcohol) requires specific purification strategies to ensure high recovery.

SCX (Strong Cation Exchange) "Catch and Release"

This is the preferred method for rapid purification of library compounds.

  • Load: Dilute the crude reaction mixture with MeOH and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (excess aldehyde, borate salts, neutral organics).

  • Elute: Elute the product using 2.0 M Ammonia in Methanol (NH₃/MeOH).

  • Finish: Concentrate the ammoniacal fraction to yield the clean tertiary amine.

Flash Chromatography

If SCX is unavailable or diastereomer separation is required:

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 10 : 1).

    • Tip: The addition of 1% Ammonium Hydroxide or 1% Triethylamine is crucial to prevent the amine from streaking on the silica.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Ketones) Steric hindrance or poor iminium formation.Increase AcOH to 2.0–3.0 equiv. Use molecular sieves (4Å) to remove water. Heat to 40–50°C.
Dialkylation Primary amine impurity or highly reactive aldehyde.Ensure starting material is pure. Use stoichiometric control (1:1). Add aldehyde slowly to amine.
No Reaction (Amine Salt) Amine HCl salt not free-based.Add 1.0 equiv TEA or DIPEA to the reaction mixture initially.
Product Trapped in Aqueous Product is too polar/water-soluble.Do not use water wash. Use SCX purification directly or salt out the aqueous layer with NaCl and extract with CHCl₃/IPA (3:1).

Workflow Diagram

Workflow Setup Setup: Flame-dry flask Solvent: DCE/DCM Mix Mix: Amine + Carbonyl + AcOH (Catalyst) Setup->Mix Wait Imine Formation 30-60 min @ RT Mix->Wait Reduce Reduction: Add STAB 0°C -> RT Wait->Reduce Monitor Monitor: LCMS/TLC Target: m/z [M+H]+ Reduce->Monitor Monitor->Reduce Incomplete (Add more STAB/Time) Quench Quench: Sat. NaHCO3 pH > 8 Monitor->Quench Complete Purify Purification: SCX Cartridge or Silica (DCM/MeOH/NH3) Quench->Purify

Figure 2: Operational workflow for the reductive amination of 5-methoxypiperidin-3-ol.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][2][3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][3] Link

  • Tripp, J. C. , et al. (2005). Application of the reductive amination in the synthesis of piperidine derivatives.[8] Journal of the American Chemical Society, 127, 5518.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • GSK Reagent Guides. (2023). Reductive Amination: Green Chemistry Perspectives. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

Sources

protecting group strategies for 3-hydroxy-5-methoxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for 3-Hydroxy-5-Methoxypiperidine

Executive Summary

The 3-hydroxy-5-methoxypiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib analogs) and various GPCR ligands. Its structural complexity arises from the simultaneous presence of a secondary amine (N1), a secondary alcohol (C3), and a methyl ether (C5), often requiring strict stereochemical control (typically cis-3,5 or trans-3,5).

This guide details the orthogonal protecting group strategies required to selectively manipulate the amine and hydroxyl functionalities. Unlike simple piperidines, the 5-methoxy substituent introduces electronic and steric factors that influence reactivity. We present a validated "N-First" protection logic, supported by self-validating protocols and troubleshooting matrices.

Part 1: Strategic Analysis & Logic

The Reactivity Hierarchy

To design an effective synthesis, one must recognize the nucleophilic hierarchy of the unprotected scaffold:

  • Secondary Amine (N1): Highly nucleophilic and basic (

    
    ). It is the first site of reaction with electrophiles (acyl chlorides, alkyl halides).
    
  • Secondary Alcohol (C3-OH): Moderately nucleophilic. Reactivity is lowered by the inductive effect of the proximal nitrogen and the distal methoxy group.

  • Methoxy Ether (C5-OMe): Chemically inert under standard protection/deprotection conditions. It serves as a stereochemical anchor but can influence the conformation of the ring (axial vs. equatorial preference).

The "N-First" Strategic Imperative

Attempting to protect the alcohol (O-protection) before the amine (N-protection) is experimentally risky due to the higher nucleophilicity of the nitrogen. Unprotected amines will compete for silyl chlorides or alkyl halides, leading to N-alkylation or N-silylation byproducts.

Therefore, the canonical strategy is:

  • N-Protection (Cap the Amine): Use a carbamate (Boc, Cbz, Fmoc) to remove basicity and nucleophilicity.

  • O-Protection (Cap the Alcohol): Install an orthogonal group (TBS, Bn, Ac) on the hydroxyl.

  • Selective Deprotection: Remove one group selectively to facilitate downstream coupling.

Part 2: Orthogonal Protection Workflows

The following diagram illustrates the two primary workflows: Route A (Acid-Labile Amine Protection) and Route B (Hydrogenolysis-Labile Amine Protection).

ProtectionStrategy Start 3-Hydroxy-5-methoxypiperidine (Free Base) NBoc N-Boc Intermediate (Alcohol Free) Start->NBoc Boc2O, Base (Protocol 1) NCbz N-Cbz Intermediate (Alcohol Free) Start->NCbz Cbz-Cl, NaHCO3 FullyProtectedA N-Boc / O-TBS (Fully Protected) NBoc->FullyProtectedA TBSCl, Imidazole (Protocol 2) FullyProtectedA->NBoc TBAF (Selective O-Deprotection) AmineFreeA NH / O-TBS (Amine Reactive) FullyProtectedA->AmineFreeA TFA or HCl (Selective N-Deprotection) FullyProtectedB N-Cbz / O-TBS (Fully Protected) NCbz->FullyProtectedB TBSCl, Imidazole FullyProtectedB->AmineFreeA H2, Pd/C (Orthogonal Cleavage)

Caption: Orthogonal protection workflows. Route A (Left) uses Boc/TBS for acid/fluoride orthogonality. Route B (Right) uses Cbz/TBS for hydrogenation/fluoride orthogonality.

Part 3: Detailed Experimental Protocols

Protocol 1: Regioselective N-Boc Protection

Objective: Isolate the amine reactivity to prevent N-alkylation during subsequent steps. Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Di-tert-butyl dicarbonate (


).

Materials:

  • 3-Hydroxy-5-methoxypiperidine (1.0 equiv)[1]

  • 
     (1.1 equiv)
    
  • 
     (Triethylamine) (1.5 equiv)
    
  • DCM (Dichloromethane) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-hydroxy-5-methoxypiperidine in DCM (0.2 M concentration).

  • Base Addition: Add

    
     and cool the solution to 0°C using an ice bath. Note: Cooling prevents exotherm-induced side reactions.
    
  • Reagent Addition: Add

    
     dropwise (dissolved in minimal DCM) over 15 minutes.
    
  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Visualize with Ninhydrin; free amine stains red/purple, product does not).

  • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1M citric acid (to remove unreacted amine/base), then brine.

  • Purification: Dry over

    
    , filter, and concentrate. Usually yields a viscous oil or low-melting solid.
    

Self-Validation:

  • 1H NMR: Look for the disappearance of the broad NH signal and the appearance of a strong singlet (~9H) at 1.45 ppm (Boc group). The C3-methine proton often shifts slightly downfield due to carbamate anisotropy.

Protocol 2: O-Silylation (TBS Protection)

Objective: Protect the C3-hydroxyl group to allow chemistry on the nitrogen (after Boc removal) or to prevent oxidation. Why TBS? tert-Butyldimethylsilyl (TBS) is stable to basic conditions (e.g., amide coupling) but easily removed with Fluoride (


) or mild acid.

Materials:

  • N-Boc-3-hydroxy-5-methoxypiperidine (from Protocol 1)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the N-Boc intermediate in anhydrous DMF (0.5 M) under an inert atmosphere (

    
     or Ar).
    
  • Reagent Addition: Add Imidazole (acts as base and nucleophilic catalyst).

  • Silylation: Add TBSCl solid in one portion.

  • Reaction: Stir at room temperature for 12–18 hours.

    • Note: If reaction is sluggish (due to steric bulk of the 5-OMe), heat to 40°C or use TBSOTf (triflate) at 0°C for higher reactivity.

  • Workup: Dilute with

    
     (Ether) or EtOAc. Wash copiously with water and LiCl solution (to remove DMF).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation:

  • 1H NMR: Two new singlets appear: ~0.90 ppm (9H, t-Bu of TBS) and ~0.10 ppm (6H, Si-Me2).

  • Mass Spec: Observe parent ion

    
     or 
    
    
    
    .
Protocol 3: Selective N-Deprotection (Boc Removal)

Objective: Expose the amine for coupling (e.g., reductive amination or SNAr) while keeping the oxygen protected.

Materials:

  • N-Boc-O-TBS-3-hydroxy-5-methoxypiperidine

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane

  • DCM (if using TFA)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in DCM (0.1 M). Cool to 0°C.

  • Acidolysis: Add TFA dropwise (Final ratio DCM:TFA 2:1 or 4:1).

    • Critical: Do not use aqueous acid (e.g., HCl/H2O), as this may cleave the O-TBS group. Anhydrous conditions are required to preserve the silyl ether.

  • Monitoring: Stir for 1–2 hours. Monitor by TLC (starting material disappears).

  • Workup (Free Base Isolation): Carefully quench into saturated aqueous

    
     or 
    
    
    
    (keep cold). Extract with DCM.
    • Note: The product is a secondary amine. Ensure the aqueous layer is basic (pH > 10) to extract the free amine.

Part 4: Data Summary & Troubleshooting

Table 1: Protecting Group Compatibility Matrix
Protecting Group Pair (N / O)N-Deprotection ReagentO-Stability?O-Deprotection ReagentN-Stability?Orthogonality Rating
Boc / TBS TFA or HCl (anhydrous)High TBAF or HF-PyridineHigh Excellent (Industry Standard)
Cbz / TBS

, Pd/C
High TBAFHigh Excellent
Boc / Benzyl (Bn) TFAHigh

, Pd/C
High Good (Bn requires harsh removal)
Fmoc / TBS Piperidine (20%)High TBAFLow (F- can cleave Fmoc)Poor (Avoid)
Troubleshooting Guide
  • Issue: Low yield during O-silylation (Protocol 2).

    • Cause: Steric hindrance from the 5-methoxy group in the cis-isomer can block the C3-hydroxyl.

    • Solution: Switch reagent to TBSOTf (tert-butyldimethylsilyl triflate) and 2,6-lutidine at -78°C to 0°C. This is a much more powerful silylating system.

  • Issue: Loss of O-TBS during N-Boc removal.

    • Cause: Presence of water in the acid (TFA/HCl).

    • Solution: Use TMSOTf / 2,6-lutidine or ZnBr2 / DCM for ultra-mild Boc removal that preserves silyl ethers.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Ed., John Wiley & Sons. (Standard reference for PG stability).
  • National Institutes of Health (NIH). Facile syntheses of enantiopure 3-hydroxypiperidine derivatives. PubMed Central. Available at: [Link]

  • Beilstein Journals. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Available at: [Link]

Sources

Application Notes & Protocols: (3R,5S)-5-methoxypiperidin-3-ol as a 3D Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, particularly for challenging biological targets. The success of FBDD is critically dependent on the quality and diversity of the fragment library. While early libraries were often dominated by flat, aromatic compounds, there is a growing consensus on the value of three-dimensional (3D) scaffolds that can probe complex binding pockets with greater specificity and improved physicochemical properties.[1][2][3] The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its conformational rigidity and its role as a "privileged scaffold" in numerous approved drugs.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the utilization of (3R,5S)-5-methoxypiperidin-3-ol , a stereochemically defined, 3D-rich fragment, in a typical FBDD campaign. We will cover the rationale for its selection, quality control, primary screening methodologies, hit validation, and strategies for hit-to-lead optimization.

The Rationale: Why (3R,5S)-5-methoxypiperidin-3-ol?

The selection of fragments is a critical first step in any FBDD program.[7] (3R,5S)-5-methoxypiperidin-3-ol is a compelling candidate scaffold for several key reasons:

  • Three-Dimensionality: Unlike flat aromatic fragments, this scaffold possesses a defined 3D geometry due to its saturated, stereochemically-defined piperidine core. This allows it to explore non-planar binding sites and can lead to more selective interactions.[8][9] The introduction of chiral centers can significantly enhance biological activity and selectivity.[10]

  • "Rule of Three" Compliance: Fragments should possess favorable physicochemical properties to ensure solubility and provide a good starting point for optimization.[11][12] (3R,5S)-5-methoxypiperidin-3-ol aligns well with these principles.

  • Defined Exit Vectors: The hydroxyl, methoxy, and secondary amine groups are positioned in specific spatial orientations, providing clear, synthetically tractable "growth vectors" for the elaboration of the fragment into a more potent lead compound.[13][14]

  • Pharmacokinetic Advantages: The piperidine motif is known to confer desirable ADME (absorption, distribution, metabolism, and excretion) properties, including metabolic stability and improved solubility.[4][6]

Data Presentation: Physicochemical Properties

The predicted properties of the scaffold are summarized below, demonstrating its suitability as a starting fragment.

PropertyPredicted Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW)145.19 g/mol < 300 DaYes
cLogP~ -0.5 to 0.5≤ 3Yes
Hydrogen Bond Donors2 (OH, NH)≤ 3Yes
Hydrogen Bond Acceptors3 (OH, NH, OCH₃)≤ 3Yes
Rotatable Bonds1≤ 3Yes

The FBDD Workflow: An Overview

A successful FBDD campaign is a multi-stage process. The journey from fragment to lead candidate requires rigorous experimental design and data interpretation at each step.

FBDD_Workflow cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Validation & Characterization cluster_4 Phase 4: Hit-to-Lead Optimization Scaffold (3R,5S)-5-methoxypiperidin-3-ol QC Purity, Solubility & Stability Assessment Scaffold->QC Library Qualified Fragment for Screening QC->Library Screening Primary Biophysical Screen (TSA, SPR, or NMR) Library->Screening Hit_ID Initial Hit Identification Screening->Hit_ID Validation Orthogonal Screen (e.g., NMR to confirm SPR) Hit_ID->Validation Affinity Affinity Determination (KD, LE Calculation) Validation->Affinity Structure Structural Biology (X-ray Co-crystallography) Affinity->Structure SBDD Structure-Based Design (Fragment Growing) Structure->SBDD SAR Iterative Synthesis & SAR Exploration SBDD->SAR Lead Optimized Lead Compound SAR->Lead

FBDD workflow for a novel 3D scaffold.

Protocols: Library Preparation and Quality Control

The integrity of screening data is wholly dependent on the quality of the fragment library.[15] Rigorous Quality Control (QC) is not optional.[16][17]

Protocol 3.1: Purity and Identity Verification

Principle: To confirm that the fragment sample is the correct molecule and is free from significant impurities that could cause false positives or negatives.

Methodology:

  • Resuspend: Dissolve a small sample of (3R,5S)-5-methoxypiperidin-3-ol in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Spectroscopy: Acquire a standard 1D proton NMR spectrum.

    • Verification: Confirm that the observed chemical shifts, splitting patterns, and integrations match the expected structure.

    • Purity Assessment: Integrate the peaks corresponding to the fragment and any visible impurities. Aim for a purity level of >95%.

  • LC-MS Analysis:

    • Method: Run the sample on a Liquid Chromatography-Mass Spectrometry system using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Verification: Confirm the presence of a major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. Purity is assessed by the peak area percentage.

Protocol 3.2: Aqueous Solubility Assessment

Principle: Fragments must be soluble in the aqueous buffers used for biophysical assays to ensure reliable data. Poor solubility can lead to aggregation and non-specific binding.

Methodology (Nephelometry or DLS):

  • Stock Solution: Prepare a high-concentration stock solution of the fragment in 100% DMSO (e.g., 100 mM).

  • Serial Dilution: Serially dilute the stock solution into the primary screening buffer (e.g., PBS or HEPES buffer) to create a range of concentrations (e.g., from 1 mM down to ~15 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 1-2%).

  • Equilibration: Allow the samples to equilibrate at room temperature for at least 1 hour.

  • Measurement: Measure the light scattering of each sample using a nephelometer or dynamic light scattering (DLS) instrument.

  • Analysis: Plot the scattering signal against fragment concentration. The point at which the signal sharply increases indicates the limit of solubility. The fragment should be screened at concentrations well below this limit.

Protocols: Primary Biophysical Screening

Because fragments typically bind with low affinity (µM to mM range), sensitive biophysical techniques are required for their detection.[18]

Protocol 4.1: Thermal Shift Assay (TSA / DSF)

Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tₘ). TSA is a rapid, high-throughput method to screen for fragments that induce such a thermal shift.

Methodology:

  • Reagent Preparation:

    • Protein Solution: Prepare the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2-5 µM.

    • Dye Solution: Prepare a working solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) at an appropriate dilution (e.g., 5X final concentration).

    • Fragment Solution: Prepare the fragment at the desired screening concentration (e.g., 200 µM) in the same buffer, ensuring the final DMSO concentration is matched with controls.

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add:

      • 10 µL of Protein Solution.

      • 5 µL of Dye Solution.

      • 5 µL of Fragment Solution (or buffer/DMSO for controls).

    • Controls: Include wells with protein + buffer (negative control) and protein + known binder (positive control).

  • Execution:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Run a melt-curve experiment: Increase the temperature from 25 °C to 95 °C in small increments (e.g., 0.5 °C/minute), measuring fluorescence at each step.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTₘ) for each fragment relative to the negative control (ΔTₘ = Tₘ,fragment - Tₘ,control).

    • A significant positive ΔTₘ (e.g., > 1-2 °C) indicates a potential hit.

Protocol 4.2: Surface Plasmon Resonance (SPR)

Principle: SPR detects changes in mass on a sensor chip surface in real-time.[19] By immobilizing the target protein, the binding of a fragment can be measured directly and without labels.[20][21]

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein to one flow cell using standard amine coupling chemistry.

    • Prepare a reference flow cell, either by leaving it blank or immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index effects.[22]

  • Assay Setup:

    • Running Buffer: Use a buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. Ensure the DMSO concentration is precisely matched between the running buffer and the fragment samples (e.g., 1% DMSO).[23]

    • Fragment Preparation: Prepare fragments in running buffer at the desired screening concentration (e.g., 100-500 µM).

  • Screening:

    • Inject each fragment solution over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface with a mild solution (e.g., a short pulse of low pH buffer or high salt) if necessary.

  • Data Analysis:

    • Process the data by subtracting the reference channel signal from the active channel signal.

    • A binding response significantly above the noise level that shows a characteristic association/dissociation curve shape indicates a hit.

    • Confirmed hits should be re-tested in a dose-response experiment to determine the dissociation constant (Kᴅ).

Protocol 4.3: NMR Spectroscopy (Ligand-Observed)

Principle: NMR is a powerful tool for detecting weak binding.[24] In ligand-observed experiments like Saturation Transfer Difference (STD), signals from the fragment are only observed if it binds to the target protein.[25][26][27]

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a sample of the target protein (unlabeled) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) at a low concentration (e.g., 10-20 µM).

    • Prepare a stock of the fragment at a much higher concentration (e.g., 10-20 mM).

    • Add the fragment to the protein solution for a final fragment concentration of ~200-500 µM (a 25-50 fold excess).

  • NMR Acquisition:

    • Acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far away from any protein or fragment signals as a control.

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will show only the signals of the protons on the fragment that are in close contact with the protein during binding.

  • Analysis:

    • The presence of signals in the STD difference spectrum is a strong indication of binding.

    • The relative intensity of the signals can provide information about which part of the fragment is making the closest contact with the protein.

Protocols: Hit Validation and Optimization

Identifying a hit in a primary screen is only the beginning. The hit must be validated and characterized to justify committing medicinal chemistry resources.

Protocol 5.1: Orthogonal Hit Validation

Principle: To increase confidence in a hit, it must be confirmed using a second, independent biophysical method that relies on a different physical principle.[28][29][30] This minimizes the risk of false positives arising from assay-specific artifacts.

Methodology:

  • Select an Orthogonal Method: If the primary screen was TSA, a good orthogonal method would be SPR or NMR. If the primary screen was SPR, confirmation by NMR is an excellent choice.

  • Execute the Assay: Run the confirmed hit from the primary screen through the full protocol of the secondary method.

  • Decision: A fragment that is active in two distinct assays is considered a validated hit and is prioritized for further characterization.

Hit_Validation Start Initial Hit from Primary Screen (e.g., SPR) Orthogonal_Test Test in Orthogonal Assay (e.g., STD-NMR) Start->Orthogonal_Test Is_Binding Binding Confirmed? Orthogonal_Test->Is_Binding Discard Discard (False Positive) Is_Binding->Discard No Characterize Validated Hit: Proceed to Affinity & LE Calculation Is_Binding->Characterize Yes

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of (3R,5S)-5-methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, a key chiral building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the ability to produce specific stereoisomers on a large scale is critical for drug development.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical controls necessary for a reproducible and scalable process. The described synthetic strategy hinges on the catalytic hydrogenation of a pyridine precursor to establish the piperidine core, followed by a classical diastereomeric and chiral resolution to isolate the desired (3R,5S) stereoisomer.[3][4] This application note is intended for researchers, chemists, and engineers in the pharmaceutical and chemical industries who are focused on process development and scale-up of active pharmaceutical ingredients (APIs) and their intermediates.

Strategic Overview & Rationale

The synthesis of enantiomerically pure 3,5-disubstituted piperidines presents significant challenges, particularly in controlling the stereochemistry at two distinct chiral centers. While numerous asymmetric synthesis methodologies exist, for process scale-up, a strategy that combines robust, high-yielding reactions with efficient purification and resolution techniques is often more practical and cost-effective.[5][6][7]

Our selected route employs the catalytic hydrogenation of a readily accessible 3-(benzyloxy)-5-methoxypyridine precursor. This approach is advantageous for several reasons:

  • Atom Economy: Hydrogenation is an atom-economical method for ring saturation.[8]

  • Convergent Strategy: It allows for the simultaneous reduction of the pyridine ring and the deprotection of the 3-hydroxyl group (via hydrogenolysis of the benzyl ether).

  • Proven Scalability: Catalytic hydrogenation is a well-established and scalable unit operation in the pharmaceutical industry.[3][9]

The primary challenge of this route is the formation of a mixture of diastereomers (cis and trans). We address this by separating the diastereomers post-hydrogenation, followed by a classical chiral resolution of the desired cis isomer using a chiral resolving agent. This method, while requiring additional steps, is highly reliable and amenable to scale-up.[6][7]

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation & Deprotection cluster_2 Purification & Chiral Resolution cluster_3 Final Salt Formation SM 5-Methoxypyridin-3-ol INT1 3-(Benzyloxy)-5-methoxypyridine SM->INT1 BnBr, Base INT2 cis/trans-5-Methoxypiperidin-3-ol (Mixture of 4 Stereoisomers) INT1->INT2 Catalytic Hydrogenation (H₂, Pd/C) INT3 rac-cis-5-Methoxypiperidin-3-ol INT2->INT3 Diastereomer Separation INT4 Diastereomeric Salt INT3->INT4 Chiral Resolving Agent INT5 (3R,5S)-5-Methoxypiperidin-3-ol (Free Base) INT4->INT5 Base Liberation FP (3R,5S)-5-Methoxypiperidin-3-ol HCl (Final Product) INT5->FP HCl, Solvent

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-5-methoxypyridine (Precursor)

Rationale: The hydroxyl group of the starting material, 5-methoxypyridin-3-ol, is protected as a benzyl ether. This group is stable under the basic conditions of its formation but is readily cleaved under the catalytic hydrogenation conditions of the subsequent step, providing an efficient two-in-one transformation (ring reduction and deprotection).

Protocol:

  • To a stirred suspension of potassium carbonate (1.5 eq.) in acetone (10 vol) in a suitably sized reactor, add 5-methoxypyridin-3-ol (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise over 30-60 minutes, maintaining the temperature below 30 °C. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by TLC or HPLC analysis to ensure the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 vol).

  • Concentrate the combined filtrate under reduced pressure to yield a crude oil.

  • Dissolve the crude oil in ethyl acetate (10 vol) and wash with water (2 x 5 vol) and then brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 3-(benzyloxy)-5-methoxypyridine, can be purified by column chromatography or used directly in the next step if the purity is deemed sufficient (>95% by HPLC).

Step 2: Catalytic Hydrogenation of 3-(Benzyloxy)-5-methoxypyridine

Rationale: This is the key step to form the piperidine core. Catalytic hydrogenation using palladium on carbon (Pd/C) in an acidic solvent like acetic acid is highly effective for reducing the electron-deficient pyridine ring.[3] The conditions simultaneously cleave the benzyl ether protecting group. The reaction yields a mixture of cis and trans diastereomers.

Critical Safety Considerations: Catalytic hydrogenation is a high-hazard operation due to the use of flammable hydrogen gas under pressure and a potentially pyrophoric catalyst.[9][10][11] Strict adherence to safety protocols is mandatory.

  • Equipment: Use only a pressure-rated hydrogenation reactor (autoclave) certified for this service.[12]

  • Inerting: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[9][13]

  • Catalyst Handling: The Pd/C catalyst can be pyrophoric, especially after the reaction. It should be handled wet with solvent and never allowed to dry in the air.[11][13] Spent catalyst filtration must be performed under a nitrogen blanket.

  • Exotherm Control: Hydrogenation reactions are exothermic. The reaction should be started at a lower temperature and the hydrogen addition controlled to manage the heat output. Ensure the reactor's cooling system is fully operational.[9][12]

  • Static Electricity: All equipment must be properly bonded and grounded to prevent static discharge, which could be an ignition source.[9]

Hydrogenation_Safety_Protocol Start Start Charge Charge Reactor: Substrate, Solvent, Catalyst (Wet) Start->Charge Purge1 Seal Reactor & Purge with Nitrogen (3x) Charge->Purge1 LeakTest Pressurize with N₂ Perform Leak Test Purge1->LeakTest Purge2 Vent N₂ & Purge with Hydrogen (3x) LeakTest->Purge2 Pressurize Pressurize with H₂ to Target Pressure Purge2->Pressurize Heat Heat to Target Temperature & Begin Agitation Pressurize->Heat Monitor Monitor Pressure & Temperature (Control Exotherm with Cooling) Heat->Monitor CoolVent Reaction Complete: Cool to RT & Vent H₂ Monitor->CoolVent Purge3 Purge with Nitrogen (3x) CoolVent->Purge3 Filter Filter Catalyst Under Nitrogen Atmosphere Purge3->Filter End End Filter->End

Caption: Mandatory safety workflow for catalytic hydrogenation.

Protocol:

  • Charge the high-pressure autoclave with 3-(benzyloxy)-5-methoxypyridine (1.0 eq.) and acetic acid (10 vol).

  • Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (5-10 mol %, 50% wet).

  • Seal the reactor and follow the mandatory safety workflow outlined in the diagram above (Purge, Leak Test, Purge).

  • Pressurize the reactor with hydrogen to 15 atm (approx. 220 psi).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 24-48 hours). A sample can be carefully taken (after depressurizing and purging) and analyzed by HPLC or GC-MS.

  • Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge thoroughly with nitrogen.

  • Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst cake with methanol or acetic acid. Caution: Do not allow the catalyst to dry.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude product as a mixture of cis and trans isomers of 5-methoxypiperidin-3-ol.

Step 3: Diastereomer Separation and Chiral Resolution

Rationale: This multi-part step is designed to first separate the desired cis diastereomer from the unwanted trans diastereomer. Following this, the racemic cis mixture is resolved to isolate the target (3R,5S) enantiomer. While chromatographic separation of diastereomers is possible, a crystallization-based approach after derivatization is often more scalable.[3][4] Chiral resolution via diastereomeric salt formation is a robust, time-tested method for obtaining single enantiomers in large quantities.[6][14]

Resolution_Logic Racemate Racemic cis-Isomer (3R,5S) + (3S,5R) Salts Diastereomeric Salts Salt A: (3R,5S)-Base-(+)-Acid Salt B: (3S,5R)-Base-(+)-Acid Racemate:f0->Salts:f0 + Chiral Acid Separation Fractional Crystallization Salt A (Less Soluble) Precipitates Salt B (More Soluble) Stays in Solution Salts:f0->Separation:f0 Different Solubility Enantiomer Pure Enantiomer (3R,5S)-Free Base Separation:f0->Enantiomer:f0 Filter & Liberate

Caption: Logical flow of the chiral resolution process.

Protocol:

A. Boc-Protection and Diastereomer Separation:

  • Dissolve the crude mixture of piperidines from Step 2.2 in dichloromethane (DCM, 10 vol).

  • Add triethylamine (1.6 eq.) and cool the mixture to 0-5 °C.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM (2 vol) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • IPC: Monitor for completion by TLC or HPLC.

  • Wash the reaction mixture with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • The resulting mixture of Boc-protected diastereomers can now be separated. While preparative chromatography is an option[3], investigate crystallization from a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol) to selectively crystallize one diastereomer, which is a more scalable approach.

B. Chiral Resolution of rac-cis-Boc-5-methoxypiperidin-3-ol:

  • Dissolve the isolated racemic cis-Boc-piperidine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (5-10 vol) with gentle heating.

  • In a separate vessel, dissolve (+)-Dibenzoyl-D-tartaric acid (DBTA) (0.5 eq.) in the same solvent.

  • Slowly add the DBTA solution to the piperidine solution.

  • Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C and hold for 12-24 hours to allow the less soluble diastereomeric salt to crystallize.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • IPC: The enantiomeric excess (e.e.) of the salt must be checked. This is done by taking a small sample of the salt, liberating the free base (by partitioning between ethyl acetate and NaHCO₃ solution), and analyzing the free base by chiral HPLC.

  • If the e.e. is not sufficient (>99%), perform one or more recrystallizations of the salt from the same solvent system until the desired chiral purity is achieved.

C. Liberation and Deprotection:

  • Suspend the diastereomeric salt with the desired high e.e. in a mixture of ethyl acetate (10 vol) and water (10 vol).

  • Add 2M sodium hydroxide solution until the pH of the aqueous layer is >12.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 vol).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the enantiomerically pure cis-Boc-(3R,5S)-5-methoxypiperidin-3-ol.

  • Dissolve the Boc-protected amine in isopropanol (5 vol).

  • Add concentrated hydrochloric acid (3-4 eq.) and heat the mixture to 50-60 °C for 2-4 hours until deprotection is complete (monitored by HPLC).

Step 4: Final Salt Formation and Crystallization

Rationale: The final step involves the crystallization of the API as its hydrochloride salt. This step is critical for achieving the final desired purity, and for controlling the solid-state properties (polymorphism, particle size) of the final product.[15][16][17] The deprotection step in 2.3.C already generates the HCl salt in solution.

Protocol:

  • Following the deprotection in the previous step, slowly cool the isopropanol/HCl solution to room temperature.

  • If crystallization does not occur spontaneously, consider adding an anti-solvent like methyl tert-butyl ether (MTBE) or heptane until turbidity is observed.

  • Allow the solution to stir at room temperature for 2 hours, then cool to 0-5 °C and hold for at least 4 hours.

  • Collect the crystalline solid by filtration.

  • Wash the filter cake with cold isopropanol or the chosen anti-solvent.

  • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Final Product Analysis: The final (3R,5S)-5-methoxypiperidin-3-ol HCl should be analyzed for identity (NMR, MS), purity (HPLC), chiral purity (chiral HPLC), residual solvents (GC), and water content (Karl Fischer).

Data Summary Tables

Table 1: Bill of Materials (Major Reagents)

Step Material CAS Number Role
1 5-Methoxypyridin-3-ol 105674-77-9 Starting Material
1 Benzyl Bromide 100-39-0 Protecting Group Reagent
1 Potassium Carbonate 584-08-7 Base
1 Acetone 67-64-1 Solvent
2 10% Palladium on Carbon 7440-05-3 Catalyst
2 Hydrogen Gas 1333-74-0 Reducing Agent
2 Acetic Acid 64-19-7 Solvent
3A Di-tert-butyl dicarbonate 24424-99-5 Protecting Group Reagent
3A Triethylamine 121-44-8 Base
3A Dichloromethane 75-09-2 Solvent
3B (+)-Dibenzoyl-D-tartaric acid 2743-38-6 Chiral Resolving Agent
3B Ethanol / Isopropanol 64-17-5 / 67-63-0 Solvent

| 4 | Hydrochloric Acid | 7647-01-0 | Salt Former |

Table 2: Critical Process Parameters & In-Process Controls

Step Parameter Target Range IPC Method Specification
1 Reaction Temperature 55-60 °C HPLC Starting Material < 2%
2 Hydrogen Pressure 10-20 atm Hydrogen Uptake Uptake ceases
2 Reaction Temperature 60-70 °C HPLC Precursor < 1%
3A (Boc)₂O Addition Temp. 0-10 °C HPLC Starting Material < 1%
3B Crystallization Temp. 0-5 °C Chiral HPLC >99.0% e.e. of desired salt

| 4 | Final Crystallization Temp. | 0-5 °C | HPLC | Purity > 99.5% |

References

  • Díaz, N., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Medicinal Chemistry Letters. [Link][3][4]

  • Börner, A., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link][18]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][1][2]

  • Chemical Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. ChemicalSafety.com. [Link][9]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. H.E.L Group. [Link][10]

  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo. [Link][12]

  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Publications. [Link]

  • Lang, M., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications. [Link][15]

  • Sterling Pharma Solutions. (n.d.). Chiral Chemistry. Sterling Pharma Solutions. [Link][5]

  • Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link][11][13]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link][19]

  • Veranova. (n.d.). The importance of chirality in API development. Veranova. [Link][6]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link][16][20]

  • Zaworotko, M. J., et al. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents. [17]

  • ACS Publications. (2015). Hazards associated with laboratory scale hydrogenations. ACS Publications. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link][21]

  • Van Arnum, P. (2026). Advancing Chiral Chemistry in API Synthesis. Pharmaceutical Technology. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents. [22]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Triclinic Labs. [Link][7]

Sources

Troubleshooting & Optimization

improving enantiomeric excess of 5-methoxypiperidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chiral Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when optimizing the enantiomeric excess (ee) of 5-methoxypiperidin-3-ol.

Achieving high stereoselectivity in substituted piperidinols requires precise control over catalytic environments and thermodynamic equilibria. This guide bypasses generic advice, focusing instead on the mechanistic causality behind two field-proven strategies: Transition Metal-Catalyzed Asymmetric Hydrogenation and Enzymatic Kinetic Resolution .

🔬 Troubleshooting Guide & FAQs

ISSUE 1: Low Enantiomeric Excess (<20%) and Catalyst Stalling During De Novo Hydrogenation

User Question: We are synthesizing 5-methoxypiperidin-3-ol from a pyridine precursor. Direct asymmetric hydrogenation using standard Rh or Ru catalysts yields poor ee and stalls at low conversion. Why is this happening, and how can we fix it?

The Causality (Why it happens): Direct hydrogenation of simple pyridines is inherently challenging. The basic nitrogen atom in the pyridine ring strongly coordinates to the transition metal center, acting as a Lewis base that poisons the catalyst [1]. Furthermore, the aromatic stability of the ring requires harsh temperature and pressure conditions, which inherently degrade the stereoselectivity of the enantiodetermining step.

The Solution: You must pre-activate the substrate by converting it into an N-benzyl pyridinium bromide salt. This transformation serves a dual purpose: it neutralizes the Lewis basicity of the nitrogen (preventing catalyst poisoning) and increases the electrophilicity of the aromatic ring, allowing for milder reaction conditions. Utilizing an Iridium-based catalyst complex, such as


 paired with a chiral diphosphine ligand like (R)-SynPhos, forces the reaction through an outer-sphere dissociative mechanism [2]. The stereochemical outcome is dictated not by the hydride transfer, but by the highly stereoselective protonation of the resulting enamine intermediate.

IrHydrogenation A Pyridine Precursor (Catalyst Poison) B N-Benzylation (BnBr, Toluene) A->B C N-Benzyl Pyridinium Bromide (Activated Substrate) B->C D [Ir(cod)Cl]2 + (R)-SynPhos H2 (600 psi) C->D E Enamine Intermediate (Outer-Sphere Mechanism) D->E F Stereoselective Protonation (Enantiodetermining Step) E->F G Chiral N-Bn-Piperidinol (>90% ee) F->G H Hydrogenolysis (Pd/C) Deprotection G->H I Enantiopure 5-methoxypiperidin-3-ol H->I

Figure 1: Mechanistic workflow for the Iridium-catalyzed asymmetric hydrogenation of pyridinium salts.

Validated Protocol: Iridium-Catalyzed Asymmetric Hydrogenation Self-Validating Check: The generation of stoichiometric hydrogen bromide in situ during this reaction effectively protonates the final piperidine product, further inhibiting any residual coordination ability and validating the completion of the catalytic cycle [1].

  • Catalyst Preparation: In a nitrogen-filled glove box, dissolve

    
     (1.0 mol%) and (R)-SynPhos (2.2 mol%) in a 1:1 mixture of anhydrous Toluene/CH₂Cl₂. Stir at 25°C for 30 minutes to ensure complete complexation.
    
  • Substrate Loading: Transfer the catalyst solution via syringe to a stainless-steel autoclave containing the N-benzyl pyridinium bromide derivative of 5-methoxypiperidin-3-ol (1.0 eq).

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize to 600 psi (approx. 40 bar) and stir at 25°C for 24 hours.

  • Workup: Vent the H₂ gas safely. Basify the mixture with saturated aqueous Na₂CO₃ to neutralize the in situ generated HBr. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Deprotection: Subject the crude intermediate to standard hydrogenolysis (10% Pd/C, H₂ balloon, MeOH) to cleave the N-benzyl group, yielding the target chiral piperidinol.

ISSUE 2: Poor Resolution and Low Yields in Racemic Separation

User Question: We are using standard chemical resolution (diastereomeric salt formation with tartaric acid) for racemic 5-methoxypiperidin-3-ol, but our ee maxes out at 75% with massive material loss. Is there a more selective alternative?

The Causality (Why it happens): Fractional crystallization of diastereomeric salts relies on minute solubility differences. For highly polar, low-molecular-weight heterocycles like 5-methoxypiperidin-3-ol, these thermodynamic differences are often insufficient for clean separation, leading to co-precipitation and low ee.

The Solution: Transition to Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435). CAL-B possesses a highly specific, narrow active site that perfectly accommodates secondary alcohols on saturated nitrogen heterocycles [3]. By utilizing an irreversible acyl donor like vinyl acetate, the reaction is thermodynamically driven forward. Vinyl acetate is critical here: upon transferring its acetyl group, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This prevents the reverse reaction, locking the system and allowing you to halt the resolution at exactly 50% conversion, yielding the (3R,5R)-acetate and the unreacted (3S,5S)-alcohol with >99% ee [4].

EnzymaticResolution A Racemic 5-methoxypiperidin-3-ol (N-Boc protected) B CAL-B (Novozym 435) Vinyl Acetate, Toluene, 45°C A->B C (3R,5R)-Acetate (Fast reacting) B->C Acylation D (3S,5S)-Alcohol (Slow reacting) B->D Unreacted E Silica Gel Chromatography (Separation) C->E F Mild Hydrolysis (K2CO3 / MeOH) C->F D->E H Enantiopure (3S,5S)-Alcohol D->H Direct Isolation E->C E->D G Enantiopure (3R,5R)-Alcohol F->G

Figure 2: Lipase-catalyzed kinetic resolution pathway for racemic 5-methoxypiperidin-3-ol.

Validated Protocol: CAL-B Enzymatic Kinetic Resolution Self-Validating Check: The reaction must be strictly monitored via chiral HPLC. The theoretical maximum yield for a single enantiomer in EKR is 50%. If conversion exceeds 50%, the enzyme will begin slowly acylating the off-target enantiomer, crashing your ee.

  • Substrate Preparation: Protect the secondary amine of racemic 5-methoxypiperidin-3-ol using Boc₂O to prevent unwanted N-acylation during the enzymatic step.

  • Enzymatic Acylation: Dissolve the N-Boc protected racemate (1.0 eq) in anhydrous Toluene. Add Vinyl Acetate (3.0 eq) and immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).

  • Incubation: Stir the suspension gently at 45°C. Monitor the conversion strictly via chiral HPLC.

  • Termination: Once exactly 50% conversion is reached (typically 12-24 hours), halt the reaction by filtering off the immobilized enzyme beads (which can be washed and recycled).

  • Separation: Concentrate the filtrate and separate the highly non-polar (3R,5R)-acetate from the polar unreacted (3S,5S)-alcohol using standard silica gel flash chromatography (Hexanes/EtOAc).

  • Hydrolysis: Treat the isolated (3R,5R)-acetate with K₂CO₃ in Methanol to cleave the ester, yielding the enantiopure alcohol. Both enantiomers can subsequently be N-deprotected using TFA in dichloromethane.

📊 Quantitative Data & Optimization Summaries

Table 1: Optimization of Iridium-Catalyzed Hydrogenation of Pyridinium Salts Data demonstrates the critical nature of the solvent environment and ligand choice on enantiomeric excess.

Catalyst ComplexLigandSolvent SystemPressure (H₂)Conversion (%)Enantiomeric Excess (ee %)

(R)-BINAPToluene600 psi45%62%

(R)-MeO-BIPHEPCH₂Cl₂600 psi88%78%

(R)-SynPhos Toluene/CH₂Cl₂ (1:1) 600 psi >99% 93%

(R)-SynPhosTHF600 psi30%41%

Table 2: Lipase Screening for Kinetic Resolution of 5-methoxypiperidin-3-ol Data highlights the superiority of CAL-B and irreversible acyl donors in driving thermodynamic resolution.

EnzymeAcyl DonorSolventTemp (°C)Time to 50% Conv.Enantiomeric Excess (ee %)
Amano Lipase PSEthyl AcetateMTBE35°C>72 h65%
Candida rugosa LipaseVinyl AcetateTHF45°C48 h71%
CAL-B (Novozym 435) Vinyl Acetate Toluene 45°C 18 h >99%
CAL-B (Novozym 435)Isopropenyl AcetateToluene45°C24 h95%

📚 References

  • Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition, 51(40), 10181-10184. Available at:[Link]

  • Kita, Y., Iimuro, A., Hida, S., & Mashima, K. (2014). "Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines." Chemistry Letters. Available at:[Link]

  • de Gonzalo, G., & Lavandera, I. (2019). "Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019)." MDPI - Catalysts, 9(10), 804. Available at:[Link]

optimizing yield for methoxy-substituted piperidine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methoxy-Substituted Piperidine Reduction

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #YIELD-OPT-4-OMe[1][2]

Welcome. If you are accessing this guide, you are likely facing one of two failures in your hydrogenation of methoxy-pyridines:

  • Demethoxylation: You obtained a piperidine ring, but the methoxy group was cleaved (hydrogenolysis), yielding unsubstituted piperidine.[1][2]

  • Stalled Reduction: The pyridine ring refused to reduce completely, leaving you with starting material or partially reduced tetrahydropyridines.

Optimizing the yield of methoxy-substituted piperidines requires navigating a specific paradox: The conditions required to reduce the electron-deficient pyridine ring (high pressure, acidic media, active catalysts) are the exact conditions that promote the unwanted hydrogenolysis of the C-O bond (demethoxylation).

This guide synthesizes protocols using Rhodium (Rh) and Platinum (Pt) catalysts, which offer the highest probability of success compared to Palladium (Pd), which is notoriously aggressive toward C-O bonds in this context.[1][2]

Master Protocols

Protocol A: The "Gold Standard" (High Retention)

Best for: Labile methoxy groups (e.g., 4-methoxy positions) and minimizing side products.[1]

ParameterSpecificationMechanistic Rationale
Catalyst 5% Rh/C or Rh₂O₃ (5-10 mol%)Rhodium is highly active for ring hydrogenation but significantly less active for C-O hydrogenolysis compared to Pd [1].[1]
Solvent Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) TFE activates the pyridine ring via H-bonding without the harsh protonation of strong acids, facilitating reduction under mild conditions [1].[1][2]
Pressure 5 – 20 bar (70-300 psi) Moderate pressure favors ring saturation.[1] Excessive pressure (>50 bar) can force the thermodynamic cleavage of the ether.[1]
Temp 25°C – 40°C Keep temperature low. Activation energy for hydrogenolysis is generally higher than for ring hydrogenation; heat favors cleavage.
Additives None or weak acid (Acetic Acid)Avoid strong mineral acids (HCl) unless necessary, as they increase the leaving group ability of the methoxy moiety.[1]
Protocol B: The "Brute Force" (High Activity)

Best for: Sterically hindered pyridines or stable methoxy positions (e.g., 3-methoxy).[1][2]

ParameterSpecificationMechanistic Rationale
Catalyst PtO₂ (Adam's Catalyst) Platinum is robust and works well in acidic media.[1] It is less prone to poisoning by the resulting amine than Rh [2].
Solvent Glacial Acetic Acid Protonates the pyridine nitrogen (

), disrupting aromaticity and making the ring susceptible to hydride attack.[1]
Pressure 50 – 70 bar Higher pressure is often required to drive the reaction to completion in sterically demanding substrates [2].
Temp RT Do not heat. In acetic acid, elevated temperatures (>50°C) rapidly promote demethoxylation.[2]

Troubleshooting Guide (Q&A)

Issue 1: "I lost my methoxy group (Demethoxylation)."

User Question: I used Pd/C in methanol with HCl, and my NMR shows clean piperidine with no methoxy peak. What happened?

Dr. Thorne: You inadvertently set up a classic hydrogenolysis system. The combination of Palladium (an excellent hydrogenolysis catalyst) and acid turns your methoxy group into a good leaving group.[1]

The Fix:

  • Switch Metal: Move to 5% Rh/Alumina or 5% Rh/C . Rhodium favors arene hydrogenation over C-heteroatom cleavage [1].[1]

  • Remove Strong Acid: If you used HCl, switch to Acetic Acid or no acid. If the amine product poisons the catalyst, use Boc-anhydride (Boc₂O) in the reaction mixture.[1] This traps the secondary amine as it forms, preventing catalyst poisoning without requiring strong acid.[1][2]

Issue 2: "The reaction stalled at 50% conversion."

User Question: I am using Rh/C at 1 atm H₂. It started fast but stopped. Adding more catalyst didn't help.

Dr. Thorne: You are likely experiencing product inhibition . The formed basic piperidine binds strongly to the metal surface, blocking active sites from the starting pyridine.

The Fix:

  • Increase Pressure: 1 atm is rarely sufficient for preparative scale. Increase to 10–20 bar .

  • Scavenge the Amine: Add 1.1 equivalents of H₂SO₄ (if methoxy is stable) or Boc₂O (if methoxy is labile).[1] This removes the free amine from the equilibrium.

  • Solvent Switch: Try 2,2,2-Trifluoroethanol (TFE) .[1][2] It solvates the amine effectively and promotes H-bonding activation of the pyridine [1].

Issue 3: "I need the cis-isomer, but I got a mix."

User Question: My 2-substituted-4-methoxypyridine gave a 60:40 cis:trans mix. How do I boost cis-selectivity?

Dr. Thorne: Heterogeneous hydrogenation typically follows a syn-addition mechanism (H₂ adds from the metal surface).[1] However, isomerization can occur if the reaction is slow or if intermediates desorb and re-adsorb.

The Fix:

  • Speed Up: Faster reactions favor the kinetic cis product. Increase H₂ pressure.

  • Use PtO₂ in AcOH: This system often provides higher cis selectivity due to the rapid protonation and "anchoring" of the substrate on the surface [2].

Visualizing the Chemistry

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the competition between the desired hydrogenation and the unwanted demethoxylation, highlighting the critical decision nodes.

G cluster_conditions Critical Control Factors Start Methoxy-Pyridine Intermediate Partially Reduced Intermediate Start->Intermediate + H2 (Rate Limiting) Product Methoxy-Piperidine (Target) Intermediate->Product Path A: Ring Saturation (Favored by Rh, Low T) SideProduct Demethoxylated Piperidine Intermediate->SideProduct Path B: C-O Cleavage (Favored by Pd, Acid, High T) Note1 Avoid Pd/C Promotes Path B Note2 Use Rh/C or PtO2 Promotes Path A

Caption: Kinetic competition between ring saturation (Path A) and hydrogenolysis (Path B). Selection of Rhodium catalysts minimizes Path B.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield issues.

Tree Problem Start: Low Yield / Impurities Check1 Is the Methoxy group missing? Problem->Check1 Yes1 Yes (Demethoxylation) Check1->Yes1 Yes No1 No (Incomplete Rxn) Check1->No1 No Action1 1. Switch to Rh/C 2. Remove strong acids 3. Lower Temp < 30°C Yes1->Action1 Check2 Is the catalyst poisoned? No1->Check2 Action2 1. Use TFE solvent 2. Add Boc2O to trap amine 3. Increase Pressure > 10 bar Check2->Action2 Stalled

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

Frequently Asked Questions (FAQs)

Q: Can I use homogeneous catalysts? A: Yes. While heterogeneous catalysts are preferred for scale, homogeneous Rhodium or Iridium complexes (e.g., Crabtree’s catalyst) can be effective for highly functionalized substrates where stereocontrol is paramount.[1][2] However, they are significantly more expensive and harder to remove [3].[1][2]

Q: Is the catalyst pyrophoric? A: Yes. Both Rh/C and PtO₂ (after exposure to H₂) are pyrophoric.[1]

  • Safety Protocol: Always keep the catalyst wet. When filtering, cover the filter cake with a layer of water or solvent immediately. Do not pull air through the dry cake.[3] Dispose of in a dedicated waste container containing water.

Q: How do I isolate the product? A: Piperidines are secondary amines and can be quite polar.

  • Filter catalyst through Celite.[3]

  • Evaporate solvent.

  • If used Acetic Acid: Basify with aqueous NaOH to pH > 12 and extract with DCM or Chloroform/Isopropanol (3:1).[1]

  • Note: Methoxy-piperidines can be volatile. Avoid high-vacuum drying for extended periods if the molecular weight is low.

References

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2019).[1][2] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 17(20), 5102-5106.[1][2] Link

  • Reddy, G. M., et al. (2015).[1][2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4605-4608.[1][2] Link

  • Chirik, P. J., et al. (2018).[1][2] Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes. Journal of the American Chemical Society, 140(28), 8934–8943.[1][2] Link[2]

Sources

Technical Support Center: Palladium Removal from Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PD-PIP-001 Assigned Specialist: Senior Application Scientist Subject: Remediation of Pd impurities in secondary amine (piperidine) scaffolds.

Executive Summary: The "Sticky Amine" Challenge

Piperidine intermediates present a unique challenge in process chemistry. Unlike neutral substrates, the secondary amine in the piperidine ring acts as a Lewis base (ligand), coordinating strongly to Palladium (Pd). This creates a competitive equilibrium where your product effectively "fights" the scavenger for the metal.

Standard filtration or generic carbon treatments often fail here because the Pd-Piperidine binding constant (


)  often exceeds the adsorption affinity of basic silica or activated charcoal.

This guide provides a tiered troubleshooting approach, moving from standard scavenging to advanced "pH-swing" protocols designed specifically to break the Pd-Nitrogen bond.

Module 1: Diagnostic & Initial Assessment

Q: My Pd levels are stuck at 500 ppm after a carbon wash. Why isn't it working?

A: Activated carbon relies on surface adsorption and pore trapping. For piperidines, the Pd is likely chelated to the nitrogen, forming a soluble complex that passes straight through the carbon filter. You need a Chemisorbent (chemical bond formation), not just a Physisorbent.

Diagnostic Workflow: Before selecting a remediation strategy, determine the speciation of your Palladium.

Pd_Diagnosis Start Initial Pd Assessment Color Is the solution dark/black? Start->Color Particle Pd(0) Nanoparticles Color->Particle Yes Orange Is solution orange/red/yellow? Color->Orange No Action1 Filtration (Celite) + Weak Scavenger Particle->Action1 Complex Pd(II) Soluble Complex (Likely Piperidine-Bound) Orange->Complex Yes Action2 High-Affinity Scavenger (Thiol/TMT) or pH Switch Complex->Action2

Figure 1: Diagnostic logic for selecting the initial remediation path.

Module 2: Scavenger Selection for Amines

Q: Which scavenger functional group is best for secondary amines?

A: You must use a scavenger with a binding constant (


) significantly higher than the piperidine-Pd interaction.
Scavenger TypeFunctional GroupAffinity for Pd(II)Compatibility with AminesRecommendation
Si-Thiol PropylthiolHighExcellent First Line Defense. Robust and generally does not react with secondary amines.
Si-TMT TrimercaptotriazineVery High GoodCritical Rescue. Use when Thiol fails. The tridentate nature outcompetes the piperidine monodentate bond.
Si-DMT DimercaptotriazineHighModerateGood alternative, but TMT is usually superior for Pd.
Si-TAA TriamineModeratePoor Avoid. The scavenger is an amine itself; it offers no significant advantage over the piperidine product.

Protocol: The "Scavenger Screen" (Small Scale) Perform this on a 100 mg scale before committing the batch.

  • Dissolve: Prepare a solution of your piperidine intermediate (5-10 volumes of solvent: MeOH, THF, or DMF are ideal).

  • Charge: Add 4 equivalents (w/w relative to Pd mass, not molar) of Si-Thiol and Si-TMT in separate vials.

    • Note: If Pd content is unknown, use 10% w/w relative to the substrate.

  • Incubate: Stir at 50°C for 4 hours . (Room temp is often too slow for breaking the Pd-N bond).

  • Filter: Pass through a 0.45 µm syringe filter.

  • Analyze: Submit for ICP-MS.

Module 3: Advanced Protocol – The "Protonation Switch"

Q: I tried Si-Thiol and Si-TMT, but Pd is still ~50 ppm. The piperidine is holding on too tight. What now?

A: You need to deactivate the piperidine. By protonating the amine, you eliminate its lone pair, destroying its ability to coordinate Pd. The Pd becomes "free" and is easily snapped up by the scavenger.

The Mechanism:




Step-by-Step "Acid-Assist" Protocol:

  • Solvent Check: Ensure your solvent is compatible with acid (e.g., MeOH, EtOH, Water/ACN). Avoid acid-labile protecting groups (like Boc) if using strong acid, or strictly control pH.

  • Acidification: Add 1.0 - 1.5 equivalents of Acetic Acid (mild) or dilute HCl (strong) to the reaction mixture. Target pH 3–4.

    • Observation: The solution color may shift (e.g., red to yellow) as the complex breaks.

  • Scavenger Addition: Add Si-TMT (SiliaMetS® TMT or equivalent).

    • Why TMT? Thiol scavengers are stable in acid, but TMT maintains extremely high activity even at low pH compared to amine-based scavengers.

  • Heat & Stir: Heat to 50°C for 2–4 hours.

  • Filtration: Filter off the scavenger while the solution is still acidic .

    • Critical: Do not neutralize before filtration, or the Pd may re-coordinate to the piperidine.

  • Neutralization: After the scavenger is removed, neutralize the filtrate with base (NaHCO3/NaOH) to recover the free base piperidine.

Protonation_Strategy Substrate Pd-Piperidine Complex (Sticky) Acid Add H+ (HCl/AcOH) Substrate->Acid FreePd Free Pd(II) + Piperidine-H+ Acid->FreePd De-coordination Scavenger Add Si-TMT FreePd->Scavenger Bound Si-TMT-Pd (Solid) Scavenger->Bound Scavenging Filter Filter Acidic Soln Bound->Filter Removal

Figure 2: The "Protonation Switch" mechanism to break Pd-Amine coordination.

Module 4: Troubleshooting & FAQs

Q: The scavenger is clogging my filter during scale-up.

  • Cause: Mechanical attrition of silica particles due to vigorous overhead stirring.

  • Fix: Use a radial flow cartridge or a fixed-bed reactor instead of slurry stirring. Alternatively, switch to a polymer-backed scavenger (like MP-TMT) which is less prone to generating fines than silica.

Q: I am losing yield (Product Adsorption).

  • Cause: Non-specific binding. The silica backbone (silanols) might be binding your polar amine.

  • Fix:

    • Add 1-5% MeOH or Et3N to the solvent to "block" the silanol sites (only if not using the Acid Protocol).

    • Switch to a Polymer-based scavenger (polystyrene backbone) which has lower non-specific binding for polar amines.

Q: What are the regulatory limits I need to hit?

  • Authority: ICH Q3D (Guideline for Elemental Impurities).[1][2][3]

  • Target:

    • Oral: < 100 µ g/day (approx. 10 ppm for a 10g daily dose).[4]

    • Parenteral (Injection): < 10 µ g/day (approx. 1 ppm).

    • Note: Always aim for < 50% of the PDE (Permitted Daily Exposure) to ensure process capability.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Guideline Q3D(R1) on elemental impurities. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[5] Link

  • Biotage Application Note. (2016). Metal Scavengers in Process Chemistry: An Investigative Study. Link

  • SiliCycle Technical Note. SiliaMetS® Metal Scavengers Selection Guide. Link

Sources

Navigating the Chromatographic Resolution of 3-Hydroxy-5-Methoxypiperidine Diastereomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

The successful separation of diastereomers, such as those of 3-hydroxy-5-methoxypiperidine, is a critical step in pharmaceutical development and chemical synthesis. The distinct pharmacological and toxicological profiles of individual stereoisomers necessitate their isolation and characterization. This guide offers a comprehensive resource for researchers, providing in-depth troubleshooting, frequently asked questions, and validated starting points for method development.

The Analytical Challenge

3-Hydroxy-5-methoxypiperidine possesses two chiral centers, giving rise to two pairs of enantiomers and four diastereomers in total. While diastereomers have different physical properties, their structural similarities often make their separation by chromatography challenging, requiring highly selective methods.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the chromatographic separation of 3-hydroxy-5-methoxypiperidine diastereomers.

Q1: I am observing poor or no resolution between my diastereomer peaks. What are the likely causes and how can I fix it?

A1: Poor resolution is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is key.

  • Inappropriate Chiral Stationary Phase (CSP): For piperidine derivatives, polysaccharide-based CSPs are a highly recommended starting point.[1] Columns with cellulose or amylose backbones derivatized with tris(3,5-dimethylphenylcarbamate) are particularly effective for a wide range of chiral compounds, including those with piperidine moieties.[2][3][4] If initial screening with one polysaccharide-based column is unsuccessful, trying a different one (e.g., switching from a cellulose-based to an amylose-based CSP) can be beneficial, as they can offer different chiral recognition mechanisms.[5]

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.

    • Normal-Phase HPLC: A common mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier such as ethanol or isopropanol.[1] Systematically varying the ratio of these components is a crucial step in method development.[1]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating polar compounds and has shown success in resolving diastereomers.[6][7] It often provides faster separations than HPLC.[8] A typical mobile phase is supercritical CO2 with an alcohol co-solvent.

  • Poor Peak Shape Due to Secondary Interactions: The basic nitrogen in the piperidine ring can interact with residual silanols on the silica support of the column, leading to peak tailing.[9][10] The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (typically 0.1%) can significantly improve peak shape and, consequently, resolution.[1][10][11]

  • Temperature Effects: Temperature influences the thermodynamics of the separation and can impact selectivity.[1][5] It is advisable to screen a range of temperatures, for instance, from 20°C to 40°C. Lowering the temperature can sometimes enhance resolution, but it may also lead to longer run times.[12]

Q2: My peaks are broad and exhibit significant tailing. How can I improve the peak shape?

A2: Poor peak shape is often a result of secondary interactions or system-related issues.

  • Analyte-Stationary Phase Interactions: As mentioned previously, the basic nature of the piperidine can cause tailing. The use of a basic mobile phase additive is the primary solution.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.[13][14] Try reducing the injection volume or diluting the sample.[13]

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening. Ensure all connections are as short as possible.

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Q3: Is Supercritical Fluid Chromatography (SFC) a viable option for this separation?

A3: Absolutely. SFC is an excellent technique for the separation of polar and chiral compounds.[7][15] Its advantages include faster analysis times and reduced use of organic solvents compared to HPLC.[8][16] For the separation of diastereomers of drug-like compounds, gradient SFC has been shown to be more successful than traditional reversed-phase HPLC.[6]

Recommended Starting Conditions for SFC:

ParameterRecommended Value
Column Polysaccharide-based Chiral Stationary Phase
Mobile Phase Supercritical CO2 with Methanol or Ethanol as a co-solvent
Co-solvent Gradient 5-40% over 10 minutes
Additive 0.1% Diethylamine (DEA) in the co-solvent
Backpressure 120 bar
Temperature 40 °C
Flow Rate 3 mL/min

Frequently Asked Questions (FAQs)

Q: Can I separate diastereomers on a non-chiral column?

A: Yes, in principle, diastereomers can be separated on a standard achiral column (e.g., C18) because they have different physical properties.[17] However, for structurally similar diastereomers like those of 3-hydroxy-5-methoxypiperidine, achieving baseline separation on an achiral phase can be very challenging. Chiral stationary phases often provide the necessary selectivity for a robust separation.

Q: Is derivatization a useful strategy to improve separation?

A: Derivatization can be a valuable tool in certain situations.[1] If the compound lacks a strong UV chromophore, derivatization can enhance detection sensitivity.[2] Additionally, reacting the diastereomers with a chiral derivatizing agent can create new diastereomeric pairs that may be more easily separated on a standard achiral column.[11][18] However, this adds an extra step to the analytical workflow.

Q: How do I select the initial chiral stationary phase for screening?

A: A good starting point is to screen a small, diverse set of polysaccharide-based CSPs.[1] This could include columns based on cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and cellulose tris(4-methylbenzoate).[12] This approach maximizes the chances of finding a column with suitable chiral recognition capabilities for your specific molecule.

Experimental Workflows and Visualizations

Systematic Method Development Workflow

The following diagram illustrates a logical progression for developing a robust chromatographic method for diastereomer separation.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Separation Goal (e.g., Rs > 1.5) csp_screening Screen 3-4 Diverse CSPs (Polysaccharide-based) start->csp_screening mode_screening Screen HPLC (NP) & SFC csp_screening->mode_screening solvent_screening Screen Mobile Phase Modifiers (e.g., EtOH, IPA for NP-HPLC) mode_screening->solvent_screening additive_opt Optimize Basic Additive (0.1% DEA) solvent_screening->additive_opt Proceed with best initial conditions gradient_opt Optimize Gradient/Isocratic Elution additive_opt->gradient_opt temp_opt Optimize Temperature gradient_opt->temp_opt flow_opt Optimize Flow Rate temp_opt->flow_opt robustness Test Method Robustness flow_opt->robustness final_method Final Validated Method robustness->final_method

Caption: A systematic workflow for chromatographic method development.

Troubleshooting Logic for Poor Peak Shape

This decision tree provides a step-by-step guide for addressing issues with peak shape.

PeakShapeTroubleshooting start Poor Peak Shape (Tailing/Broadening) check_additive Is a basic additive present? Add 0.1% DEA to mobile phase start->check_additive check_additive->start No, add additive check_overload Is the column overloaded? Reduce sample concentration/injection volume check_additive->check_overload Yes check_overload->start Yes, reduce load check_solvent Is the sample solvent appropriate? Dissolve in mobile phase or weaker solvent check_overload->check_solvent No check_solvent->start No, change solvent check_system Check for extra-column volume Minimize tubing length check_solvent->check_system Yes check_system->start Yes, optimize system good_peak_shape {Improved Peak Shape} check_system->good_peak_shape No

Caption: A decision tree for troubleshooting poor peak shape.

References

  • BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Welch, C. J., Biba, M., Gouker, J. R., Brkovic, A., & Luan, Y. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe, 28(10), 574–583.
  • Ali, I., Aboul-Enein, H. Y., & Ghanem, A. (2007). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Chirality, 19(5), 385–390.
  • Toda, F., & Tanaka, K. (2003).
  • BenchChem. (2025). Technical Support Center: Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane.
  • Płotka-Wasylka, J., & Namieśnik, J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104–111.
  • van Zelst, M., van der Laan, T. R., de Visser, M., Mayboroda, O. A., & van der Greef, J. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Analytical Methods, 11(1), 32–36.
  • BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Video]. YouTube.
  • TCI Chemicals. (2008). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. Retrieved from [Link]

  • Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Chiral Analysis (pp. 235-257). Elsevier.
  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Black, S. N. (2017). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • Chromatography Forum. (2009, June 9). Ugly peak shape of amine compound.
  • ResearchGate. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Munegumi, T., Hata, M., & Hori, A. (2010). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 22(4), 2749–2756.
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Technical Support Center: Solubility Enhancement of (3R,5S)-5-methoxypiperidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3R,5S)-5-methoxypiperidin-3-ol HCl. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound in various organic solvents. As a substituted piperidine hydrochloride, its solubility is governed by its polar, ionic nature, which can present challenges in non-aqueous systems. This guide offers troubleshooting workflows, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Root of Solubility Challenges

(3R,5S)-5-methoxypiperidin-3-ol hydrochloride is a polar molecule. Its structure contains multiple hydrophilic features: a hydroxyl (-OH) group, an ether (-OCH₃) group, and, most significantly, a protonated amine in the form of a hydrochloride salt (-NH₂⁺Cl⁻). This salt form dramatically increases its polarity and water solubility but consequently limits its solubility in non-polar or weakly polar organic solvents.[1][2] The fundamental principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents, while non-polar compounds dissolve in non-polar solvents.[3][4][5]

This guide will walk you through systematic approaches to overcome this inherent polarity mismatch when working with organic media.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My (3R,5S)-5-methoxypiperidin-3-ol HCl will not dissolve in my non-polar reaction solvent (e.g., hexane, toluene, diethyl ether). What is the primary cause and the most effective solution?

Answer:

Root Cause: The hydrochloride salt of your piperidine derivative is highly polar and ionic. Non-polar solvents like hexane and toluene lack the ability to stabilize the charged ammonium ion and chloride counter-ion, resulting in very poor solubility.[1][2]

Most Effective Solution: Conversion to the Free Base. The most reliable strategy is to convert the hydrochloride salt to its corresponding free amine (free base). This process removes the ionic charge, significantly reducing the molecule's polarity and rendering it much more soluble in a wide range of organic solvents, including weakly polar and some non-polar options.[2]

  • Mechanism: This is a simple acid-base neutralization. By adding a mild base (e.g., sodium bicarbonate, triethylamine), you deprotonate the piperidinyl nitrogen, removing the positive charge. The resulting free amine is a neutral, more lipophilic molecule.

  • When to Use: This method is essential when your subsequent reaction requires a non-polar or weakly polar aprotic solvent system (e.g., for Grignard reactions, or coupling reactions requiring solvents like THF or DCM).

A detailed protocol for this conversion is provided in the "Experimental Protocols" section.

Question 2: I am observing very low or inconsistent solubility in moderately polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). How can I improve this without chemical modification?

Answer:

While moderately polar, solvents like DCM and THF may still struggle to fully solvate the ionic HCl salt. Before resorting to chemical conversion, you can employ several physical methods to enhance dissolution.[2]

Solution Workflow:

  • Sonication: Use an ultrasonic bath to apply high-frequency sound waves to the mixture. This agitates the solution at a microscopic level, helping to break apart solid aggregates of the compound and increasing the surface area available for the solvent to interact with the solute.[1][2]

  • Gentle Warming: Increasing the temperature of the solvent increases the kinetic energy of its molecules, which can help overcome the lattice energy of the solid solute.[1][6] Most solids become more soluble at higher temperatures.[6][7]

    • Caution: Use gentle warming (e.g., 30-40°C) and monitor for any signs of compound degradation. Avoid excessive heat.[2]

  • Vigorous Stirring: Ensure the mixture is being stirred vigorously. This maximizes the contact between the solid compound's surface and the solvent, promoting faster dissolution.[2]

  • Co-Solvent System: If the above methods are insufficient, the addition of a small amount of a highly polar "co-solvent" can dramatically improve solubility.[8]

    • How it Works: Adding a small volume (e.g., 1-5%) of a polar protic solvent like methanol or ethanol to your DCM or THF suspension can help break down the crystal lattice of the HCl salt. These polar co-solvents can solvate the ions more effectively, and the resulting solvated complex is then more soluble in the bulk medium.[2]

If these physical methods fail to achieve the desired concentration, converting to the free base remains the most robust option.

Question 3: My compound dissolved initially, but it precipitated out of solution after I added another reagent or let it cool to room temperature. Why did this happen?

Answer:

This phenomenon is typically due to either supersaturation or a change in the chemical environment of the solution.

Possible Causes & Solutions:

  • Supersaturation and Temperature: You may have created a supersaturated solution by heating it to dissolve the compound. As the solution cools, its capacity to hold the solute decreases, causing the excess to crystallize or precipitate out.[6]

    • Solution: Maintain a slightly elevated temperature during your experiment if the compound's stability allows. Alternatively, use a larger volume of the solvent or a more effective co-solvent system to ensure the compound remains in solution at the working temperature.

  • Common-Ion Effect: If the added reagent contains chloride ions, it can decrease the solubility of your hydrochloride salt. This is known as the common-ion effect.[9]

    • Solution: If possible, choose reagents that do not introduce a common ion. If this is unavoidable, you may need to increase the solvent volume or consider converting the starting material to its free base form.

  • Change in Solvent Polarity: The reagent you added may have a different polarity than your primary solvent, effectively lowering the overall polarity of the mixture and causing your polar compound to precipitate.

    • Solution: Anticipate this by using a more robust solvent system from the start, such as a polar aprotic solvent (DMSO, DMF) or a co-solvent mixture that can tolerate the addition of less polar reagents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (3R,5S)-5-methoxypiperidin-3-ol HCl? A1: As a hydrochloride salt of a multi-functionalized piperidine, its solubility profile is highly polarized.[1][2] While specific quantitative data is not widely published, a qualitative assessment based on its structure can be made.

Solvent ClassExample SolventsPredicted Solubility of HCl SaltRationale
Polar Protic Water, Methanol, EthanolHigh These solvents readily form hydrogen bonds and can effectively solvate both the protonated amine and the chloride ion.[1][3]
Polar Aprotic DMSO, DMFGood to High These solvents have large dipole moments and can solvate the cation, leading to good solubility. They are often excellent choices for creating concentrated stock solutions.[1][10]
Moderately Polar Dichloromethane (DCM), THF, AcetonePoor to Moderate These solvents are not polar enough to effectively dissolve the ionic salt. Physical aids or co-solvents are often required.[1][11]
Non-Polar Hexanes, Toluene, Diethyl EtherPoor / Insoluble These solvents cannot stabilize the ionic nature of the HCl salt, leading to negligible solubility.[1][3]

Q2: Is it safe to assume that increasing the temperature will always increase solubility? A2: For most solid solutes, including this compound, solubility does increase with temperature.[6][7] This is because the dissolution process is often endothermic (absorbs heat). However, this is not a universal rule, and the thermal stability of the compound is a critical consideration. Always start with gentle warming and monitor for any changes in color or the appearance of impurities, which could indicate degradation.[2][12]

Q3: What is the difference between converting to a free base and using a co-solvent? When should I choose one over the other? A3:

  • Co-solvency is a physical method to enhance solubility. You are modifying the solvent system to better accommodate the existing HCl salt form. It's a quick and simple approach suitable for reactions in moderately polar solvents where complete removal of the salt form isn't necessary.[8]

  • Conversion to Free Base is a chemical modification. You are fundamentally changing the solute to make it less polar. This is the preferred and often necessary method when your reaction must be run in a non-polar or weakly polar aprotic solvent.[1][2]

The choice depends on your experimental requirements, particularly the solvent needed for your chemical reaction.

G cluster_start Solubility Troubleshooting Workflow cluster_solvent Solvent Polarity Check cluster_polar_path Moderately Polar Solvents cluster_nonpolar_path Non-Polar Solvents cluster_end Outcome start Start: Dissolve Compound in Organic Solvent solvent_check Is the solvent non-polar? (e.g., Hexane, Toluene) start->solvent_check physical_aids Apply Physical Aids: 1. Sonication 2. Gentle Warming 3. Vigorous Stirring solvent_check->physical_aids No (Moderately Polar) free_base Primary Solution: Convert to Free Base solvent_check->free_base Yes dissolved_check1 Is it dissolved? physical_aids->dissolved_check1 cosolvent Add Polar Co-solvent (e.g., 1-5% MeOH) dissolved_check1->cosolvent No success Proceed with Experiment dissolved_check1->success Yes dissolved_check2 Is it dissolved? cosolvent->dissolved_check2 dissolved_check2->free_base No, Last Resort dissolved_check2->success Yes free_base->success failure Re-evaluate solvent or consult further protocols

Caption: A decision workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: General Method for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a widely accepted standard for accurately measuring the equilibrium solubility of a compound in a specific solvent at a set temperature.[3]

Objective: To determine the saturation concentration of (3R,5S)-5-methoxypiperidin-3-ol HCl in a selected organic solvent.

Materials:

  • (3R,5S)-5-methoxypiperidin-3-ol HCl

  • Selected organic solvent (HPLC grade)

  • Glass vials with screw caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • Calibrated analytical balance

  • HPLC system for quantification

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is the state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vial for 10-15 minutes.

  • Sample Collection and Filtration:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.[3]

  • Quantification:

    • Accurately dilute the filtrate with a suitable solvent if necessary.

    • Determine the concentration of the compound in the filtrate using a validated HPLC method with a standard calibration curve.[3]

  • Data Reporting:

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Protocol 2: Conversion of (3R,5S)-5-methoxypiperidin-3-ol HCl to its Free Base

This protocol describes the neutralization of the hydrochloride salt to yield the free amine, which has enhanced solubility in less polar organic solvents.[1][2]

Objective: To prepare the free amine form of the compound for use in reactions requiring non-polar or weakly polar solvents.

Materials:

  • (3R,5S)-5-methoxypiperidin-3-ol HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a weak organic base (e.g., triethylamine, Et₃N)

  • An appropriate organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water.

  • Basification:

    • Cool the aqueous solution in an ice bath.

    • Slowly add a saturated solution of NaHCO₃ dropwise while stirring. Continue adding the base until the pH of the solution is basic (pH > 8) and gas evolution (CO₂) ceases.

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., DCM) three times. The less polar free base will preferentially move into the organic layer.

    • Combine the organic layers.[2]

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator under reduced pressure to yield the free amine, which is often an oil or a low-melting solid.

  • Verification: The resulting free base can be used directly in the subsequent reaction. Its identity can be confirmed by techniques like NMR or mass spectrometry if required.

Caption: Conversion from polar HCl salt to the less polar free base.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
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  • Kumar, L., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-130.
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  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions. Aithor.
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Advanced Technical Support Center: Chiral Piperidine Salt Resolution & Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral resolution. Chiral piperidine derivatives are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), including paroxetine, bupivacaine analogs, and selective JAK3 inhibitors[1]. While asymmetric synthesis continues to advance, classical resolution via diastereomeric salt formation remains one of the most scalable, highly reliable, and cost-effective methods for obtaining enantiopure piperidines[2].

This guide is designed for process chemists and researchers to troubleshoot and optimize the recrystallization of diastereomeric piperidine salts, directly addressing critical bottlenecks like phase separation, poor enantiomeric excess (ee), and low yields.

Workflow: Troubleshooting Diastereomeric Crystallization

TroubleshootingWorkflow A Evaluate Crystallization Outcome B1 Oiling Out (Liquid-Liquid Separation) A->B1 Phase Issue B2 Low Enantiomeric Excess (<90% ee) A->B2 Purity Issue B3 Low Yield or No Crystallization A->B3 Solubility Issue C1 Reduce Cooling Rate & Add Seed Crystals B1->C1 C2 Adjust Solvent Polarity & Perform Recrystallization B2->C2 C3 Evaporate Solvent or Use Anti-Solvent Addition B3->C3

Decision tree for troubleshooting diastereomeric salt recrystallization.

Core Protocol: Self-Validating Diastereomeric Salt Formation & Recrystallization

This methodology ensures thermodynamic equilibrium is reached, minimizing the kinetic trapping of undesired diastereomers and preventing amorphous precipitation[3].

Step 1: Salt Formation & Dissolution

  • Combine the racemic piperidine derivative (1.0 equiv) and the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, 0.5 to 1.0 equiv) in the primary solvent (e.g., Ethanol or THF/H₂O)[2][3].

  • Heat the suspension to an elevated temperature (e.g., 70 °C) while stirring until the solution is completely clear.

  • Causality & Validation Check: Utilizing 0.5 equivalents of the resolving agent (the Pope-Peachey method) artificially drives the equilibrium toward the less soluble diastereomer, leaving the undesired enantiomer as a highly soluble free base. Validation: The solution must be 100% optically clear before cooling. Any undissolved particulate will act as an impure seed crystal, catastrophically lowering the final ee.

Step 2: Controlled Nucleation

  • Cool the solution using a controlled ramp rate (e.g., 0.1–0.2 °C/min) to enter the metastable zone[4].

  • Introduce 1–5% (w/w) seed crystals of the desired pure diastereomeric salt.

  • Causality & Validation Check: Seeding bypasses the stochastic nature of primary nucleation, preventing the supersaturation spikes that lead to oiling out[4]. Validation: Observe the seed crystals for 15 minutes. If they dissolve, the solution is undersaturated (re-heat and evaporate 10% of the solvent). If they hold their edges or grow, the system is correctly positioned in the metastable zone.

Step 3: Isolation and Recrystallization

  • Hold the suspension at the final crystallization temperature (e.g., 5 °C) for 4–12 hours to ensure maximum yield[5].

  • Filter the enriched solid and wash with a minimal volume of ice-cold primary solvent.

  • For the recrystallization phase, suspend the enriched salt in a suitable recrystallization solvent (e.g., n-heptane, isopropyl acetate, or fresh ethanol), heat to reflux, cool slowly, and filter[1][3].

  • Causality & Validation Check: The initial crystallization isolates the bulk salt; the subsequent recrystallization upgrades optical purity by washing out the eutectic mixture of the co-crystallized undesired salt. Validation: Analyze both the isolated crystals and the mother liquor via chiral HPLC. High ee in the crystals alongside a mother liquor heavily enriched in the opposite enantiomer validates a successful resolution[1].

Troubleshooting Guides & FAQs

Q1: My piperidine salt is "oiling out" (forming a liquid phase) instead of crystallizing. What causes this and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the concentration of the diastereomeric salt exceeds its solubility to a degree that kinetically favors a solute-rich liquid phase over an ordered crystal lattice[4][6]. This typically happens when the crystallization temperature drops below the melting point of the highly concentrated solute-solvent mixture before primary nucleation can occur.

  • Thermodynamic Fix: Decrease the solute concentration by adding 10-20% more of the primary solvent. This shifts the system's phase diagram out of the liquid-liquid coexistence curve[7].

  • Kinetic Fix: Reduce your cooling rate. Rapid cooling generates massive supersaturation. Use a programmable heating mantle to cool at <0.5 °C/min[4].

  • Nucleation Fix: Add seed crystals while the solution is still clear (within the metastable zone) to force ordered lattice growth before the oiling out boundary is crossed[4].

Q2: The yield is acceptable, but the enantiomeric excess (ee) of my piperidine salt is plateauing at 70-80%. Why? A2: A hard plateau in ee indicates that you have hit the eutectic point of the diastereomeric mixture, or that the chosen solvent system does not provide a sufficient solubility differential between the (R,R) and (S,R) salts[3].

  • Solvent Polarity Adjustment: The chosen solvent may be too apolar or too polar. For piperidine derivatives, switching from pure ethanol to an ethanol/water or THF/water mixture often alters the hydration state of the crystal lattice, drastically changing the solubility differential[3].

  • Iterative Recrystallization: If the initial salt is ~70% ee, it is likely a solid solution or a mixture of the desired salt and the eutectic composition. Perform a second recrystallization using an anti-solvent where the desired salt is highly insoluble (e.g., n-heptane or isopropyl acetate)[1][3].

Q3: I am getting extremely low yields, or the solution remains completely clear even after cooling to 0 °C. What is wrong? A3: A clear solution means the system has not reached supersaturation, or the energy barrier for nucleation (the metastable zone) is too wide for spontaneous crystal formation[5][7].

  • Concentration Adjustment: The piperidine salt is simply too soluble in your current volume. Evaporate 30-50% of the solvent to increase the concentration[5].

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., MTBE or heptane to an ethanol solution) dropwise until slight turbidity is observed. Heat slightly until clear, then cool slowly to induce crystallization[1][5].

  • Mechanical Induction: Gently scratch the inside of the glass flask with a glass rod. The micro-abrasions create localized high-energy surfaces that lower the activation energy required for primary nucleation[7].

Quantitative Data: Resolving Agents & Solvent Systems for Piperidines

The following table summarizes empirical data for resolving common racemic piperidine derivatives (e.g., ethyl nipecotate, N-methyl-piperazine derivatives, and substituted 3-aminopiperidines)[1][2][3].

Resolving AgentTypical Solvent SystemTarget Piperidine MotifTypical Initial eeOptimal Recrystallization Solvent
Di-benzoyl-L-tartaric acid (L-DBTA) Ethanol (95-100%)Ethyl nipecotate / 3-substituted piperidines85 - 90%Ethanol or MTBE
Di-p-anisoyl-D-tartaric acid THF / H₂O (80:20)N-methyl-piperazine derivatives~70%n-Heptane
(R)-2-(3,5-dinitrobenzamido)-2-phenylacetic acid Ethanol3-amino-6-methylpiperidine (JAK3 intermediates)>90%Isopropyl acetate / MTBE
(S)-Mandelic Acid Isopropanol / Toluene2-substituted piperidines75 - 85%Isopropanol
References
  • Title: Troubleshooting diastereomeric salt crystallization for chiral resolution. Source: benchchem.com.
  • Title: Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Source: benchchem.com.
  • Title: Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution. Source: benchchem.com.
  • Title: Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Source: benchchem.com.
  • Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Source: Organic Process Research & Development (ACS Publications).
  • Title: US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives. Source: Google Patents.
  • Title: Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Source: Organic Process Research & Development (chem.bg.ac.rs).

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minimizing side reactions in piperidine N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Optimizing Synthesis

Welcome to the technical support center for piperidine N-alkylation. As a core structural motif in numerous pharmaceuticals and biologically active compounds, the selective functionalization of the piperidine nitrogen is a critical, yet often challenging, synthetic transformation.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and field-proven protocols to help you navigate common hurdles and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the N-alkylation of piperidines?

The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[2][3] This occurs when the newly formed tertiary amine product reacts again with the alkylating agent. Other common issues include sluggish or incomplete reactions, which can stem from factors like steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal reaction conditions.[2][4]

Q2: Why is the formation of a quaternary ammonium salt so common?

Quaternary salt formation happens because the N-alkylated piperidine product (a tertiary amine) is often more nucleophilic and less sterically hindered than the starting piperidine (a secondary amine).[5] This increased reactivity makes it highly susceptible to a second alkylation, especially if the alkylating agent is present in excess or is highly reactive.[5] These salt byproducts can be highly water-soluble, complicating extraction and purification, which ultimately leads to lower isolated yields.[5]

Q3: What are the primary strategies to achieve selective mono-N-alkylation?

There are two main approaches. The first is Direct Alkylation , which involves reacting the piperidine with an alkyl halide. To ensure selectivity, this method requires careful control over stoichiometry, reaction rate, and temperature.[6] The second, and often more selective, method is Reductive Amination . This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This pathway inherently avoids the problem of over-alkylation.[5][6][7]

Q4: How does steric hindrance impact N-alkylation reactions?

Steric hindrance from bulky substituents on either the piperidine ring (especially at the 2-position) or the alkylating agent can significantly slow down or prevent the reaction.[3][4] The nitrogen's lone pair must be accessible to attack the electrophilic carbon of the alkylating agent. If this approach is blocked, the reaction rate will decrease. In such cases, you may need to increase the reaction temperature, switch to a more reactive (and less bulky) alkylating agent, or opt for an alternative synthetic route.[4]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the recommended solutions.

Problem: My reaction is producing a significant amount of quaternary ammonium salt.

This is the most common challenge, indicating that the desired mono-alkylated product is reacting further.

Logical Pathway for Mitigating Over-Alkylation

start High Quaternary Salt Formation Observed stoch Adjust Stoichiometry (Use slight excess of piperidine) start->stoch Is alkylating agent in excess? add_rate Control Addition Rate (Slow addition via syringe pump) stoch->add_rate Is local concentration of alkylating agent high? end Selective Mono-Alkylation Achieved stoch->end Problem Solved temp Lower Reaction Temperature add_rate->temp Is reaction highly exothermic or run at high temp? add_rate->end Problem Solved reductive Switch to Reductive Amination temp->reductive Still observing side product? temp->end Problem Solved reductive->end

Caption: Troubleshooting workflow for over-alkylation.

Q: How can I specifically prevent or minimize the formation of this quaternary salt byproduct?

A: You have several effective levers to pull, which can be used independently or in combination:

  • Control Stoichiometry: The most direct method is to use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[4]

    • Causality: By ensuring piperidine is always in excess, the alkylating agent is statistically more likely to encounter and react with a molecule of the starting secondary amine rather than the tertiary amine product, suppressing the second alkylation step.[3][5]

  • Slow Addition of the Alkylating Agent: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture over several hours, ideally using a syringe pump.[3][4][8]

    • Causality: This technique maintains a very low, steady-state concentration of the alkylating agent. A low concentration kinetically favors the initial mono-alkylation and dramatically reduces the probability of the product reacting a second time.[3]

  • Lower the Reaction Temperature: If your protocol uses elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.[3][4]

    • Causality: The second alkylation step often has a higher activation energy. Lowering the temperature can disproportionately slow this undesired follow-on reaction compared to the initial desired alkylation, thus improving selectivity.

  • Consider Reductive Amination: If direct alkylation proves consistently problematic, switching to reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[3][5][6]

    • Causality: This two-step, one-pot process involves the formation of an iminium ion followed by its immediate reduction. The reducing agents used, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are selective for the iminium ion and will not reduce the starting carbonyl compound, nor can the tertiary amine product react further under these conditions.[6][7]

Problem: My N-alkylation reaction is sluggish or incomplete.

Low conversion can be frustrating and points to issues with reactivity or reaction conditions.

Key Factors Influencing N-Alkylation Reaction Rate

center N-Alkylation Rate base Insufficient Basicity Acid byproduct (HX) protonates starting amine, rendering it non-nucleophilic. center->base leaving_group leaving_group center->leaving_group sterics Steric Hindrance Bulky groups on piperidine or alkylating agent block the nucleophilic attack. center->sterics solvent Solvent Effects Polar aprotic solvents (DMF, MeCN) stabilize the transition state, accelerating the reaction. center->solvent

Caption: Critical parameters governing reaction success.

Q: I've set up my reaction, but after several hours (or even days), I still have a large amount of starting material. What are the likely causes and solutions?

A: Slow or incomplete reactions can almost always be traced back to one of four factors:

  • Insufficient Basicity: The N-alkylation reaction generates an acid byproduct (e.g., HCl, HBr).[4]

    • Causality: This acid will protonate the basic nitrogen of the starting piperidine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the alkylating agent, effectively shutting down the reaction.

    • Solution: Add a non-nucleophilic base to the reaction to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[4][8]

  • Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. The general order of reactivity for alkyl halides is R-I > R-OTf > R-Br >> R-Cl.[3]

    • Causality: A good leaving group is a weak base that can stabilize the negative charge it takes on after bond cleavage. Iodide and bromide are excellent leaving groups, whereas chloride is significantly less reactive.

    • Solution: If you are using an alkyl chloride and observing low reactivity, switch to the corresponding alkyl bromide or iodide. This change will almost always lead to a significant rate increase.[4]

  • Steric Hindrance: As mentioned in the FAQ, bulky groups can physically block the reaction.

    • Causality: The Sₙ2 reaction requires a specific geometry where the nucleophile attacks the carbon atom from the backside relative to the leaving group. Bulky substituents near the reaction centers create steric clash, making it difficult to achieve this transition state geometry.

    • Solution: If sterics are suspected, you may need to increase the reaction temperature to provide more energy to overcome the activation barrier. If that fails, a less hindered alkylating agent or a different synthetic approach may be necessary.[3][4]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the reactants and the transition state.

    • Causality: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal for Sₙ2 reactions.[4][9] They can solvate the cation but do not form a strong hydrogen-bonding "cage" around the amine nucleophile, leaving its lone pair more available for attack. In contrast, polar protic solvents (like ethanol or methanol) can hydrogen-bond to the amine, which must be disrupted for the reaction to occur, increasing the energy barrier.[9]

    • Solution: Ensure you are using a suitable polar aprotic solvent. DMF or MeCN are excellent starting points for most piperidine N-alkylations.[4][8]

Summary of Troubleshooting Strategies
Problem Primary Cause Recommended Solution(s) Underlying Principle
Over-Alkylation Product is more nucleophilic than starting material; excess alkylating agent.1. Use slight excess of piperidine.2. Slow addition of alkylating agent.3. Lower reaction temperature.4. Switch to reductive amination.Control stoichiometry and kinetics to favor mono-alkylation.[3][4][5]
Incomplete Reaction Protonation of starting amine by acid byproduct.Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA).Neutralize the acid to keep the amine in its active, nucleophilic state.[4]
Sluggish Reaction Poor leaving group on alkylating agent.Switch from alkyl chloride to bromide or iodide.A better leaving group lowers the activation energy of the Sₙ2 reaction.[3][4]
Sluggish Reaction Steric hindrance around the N or C centers.Increase temperature; use a less bulky alkylating agent.Provide sufficient energy to overcome the steric barrier.[3][4]
Sluggish Reaction Incorrect solvent choice.Use a polar aprotic solvent (e.g., MeCN, DMF).Stabilize the charged transition state without deactivating the nucleophile via H-bonding.[4][9]

Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-alkylation strategies, optimized to minimize side reactions.

Protocol 1: Controlled Mono-Alkylation via Slow Addition

This method is designed to minimize quaternary salt formation by maintaining an excess of piperidine throughout the reaction.[5]

  • Materials:

    • Piperidine derivative (1.1 to 1.2 equivalents)

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump

    • Standard inert atmosphere glassware setup (e.g., Nitrogen or Argon)

  • Procedure:

    • Set up a round-bottom flask under an inert atmosphere.

    • To the flask, add the piperidine derivative and anhydrous acetonitrile to make an approximately 0.1 M solution. Begin stirring at room temperature.[2]

    • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

    • Set the syringe pump to add the alkyl halide solution slowly over a period of 2-4 hours.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, remove the solvent by rotary evaporation.

    • To obtain the free base, partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][8] Caution: CO₂ evolution may occur.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-alkylated piperidine.[6]

Protocol 2: N-Alkylation Using a Non-Nucleophilic Base

This protocol uses a base to neutralize the acid formed during the reaction, which can improve the reaction rate and overall yield.[5]

  • Materials:

    • Piperidine derivative (1.0 equivalent)

    • Alkyl halide (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (1.5 equivalents)[5][8]

    • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)[6]

    • Standard inert atmosphere glassware setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative, DIPEA, and anhydrous solvent.[6][8]

    • Stir the solution at room temperature.

    • Add the alkyl halide dropwise to the mixture over 5-10 minutes.[5]

    • Continue stirring at room temperature or heat gently (e.g., 40-60 °C) if necessary, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform a standard aqueous work-up by partitioning the residue between ethyl acetate and water.[6]

    • Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel as needed.[6]

Protocol 3: N-Alkylation via Reductive Amination

This is an excellent and often preferred method for preventing quaternary salt formation, especially with reactive alkylating precursors.[5][6]

  • Materials:

    • Piperidine derivative (1.0 equivalent)

    • Aldehyde or ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[6]

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)[7]

    • Optional: Acetic acid (catalytic amount, for less reactive ketones)

  • Procedure:

    • To a dry round-bottom flask, add the piperidine derivative, the aldehyde or ketone, and the anhydrous solvent. Stir the mixture at room temperature.[6]

    • After 15-30 minutes (to allow for initial iminium ion formation), add the sodium triacetoxyborohydride in a single portion. The reaction may be mildly exothermic.[6]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[6]

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][6]

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[5] Purification by column chromatography may be performed if necessary.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ron. (2014, September 15). Steric effects of a lone pair and piperidine. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Validation & Comparative

The Decisive Role of Chirality: A Comparative Guide to the Bioactivity of (3R,5S) and (3S,5R) Piperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] However, the simple two-dimensional representation of a piperidine-containing molecule belies the critical importance of its three-dimensional stereochemistry. The precise spatial arrangement of substituents on the piperidine ring can profoundly dictate a compound's biological activity, efficacy, and safety profile. This guide delves into the comparative bioactivity of (3R,5S) and (3S,5R) piperidine isomers, a pair of enantiomers that, despite their mirror-image relationship, can exhibit dramatically different interactions with their biological targets.

The fundamental principle governing these differences lies in the chiral nature of biological macromolecules, such as enzymes and receptors. These protein targets possess intricately defined three-dimensional binding sites. Consequently, the differential orientation of substituents in a pair of enantiomers leads to distinct binding affinities and, therefore, divergent biological responses. One enantiomer, the "eutomer," may fit perfectly into the binding pocket, eliciting the desired pharmacological effect, while its counterpart, the "distomer," may bind with significantly lower affinity or even interact with off-target sites, potentially leading to undesirable side effects.

Case Study: 3,5-Disubstituted Piperidines as Renin Inhibitors

A compelling illustration of this principle is found in the development of direct renin inhibitors for the treatment of hypertension. Renin, an aspartic protease, plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

In a notable study, a series of cis-3,5-disubstituted piperidines were investigated as potential renin inhibitors. The racemic mixture of one such compound was synthesized and evaluated. Subsequent chiral separation and individual testing of the enantiomers revealed a striking difference in their inhibitory potency.

Isomer ConfigurationHuman Renin IC50 (nM)Human PRA IC50 (nM)
(3R,5S)0.0390.35
(3S,5R)1.2>10
cis-racemic mixture0.0390.35

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PRA (Plasma Renin Activity) assay measures the enzymatic activity of renin in plasma.

The data unequivocally demonstrates that the (3R,5S)-enantiomer is approximately 30-fold more potent at inhibiting recombinant human renin than its (3S,5R) counterpart.[3] This significant disparity in potency underscores the critical importance of stereochemistry in the design of effective therapeutic agents. The higher potency of the (3R,5S) isomer indicates a much more complementary fit within the active site of the renin enzyme.

Interestingly, in a separate but related series of 3,5-disubstituted piperidine renin inhibitors, X-ray crystallography of a racemic compound bound to human renin revealed that only the (3S,5R)-enantiomer occupied the active site.[4] This highlights that the specific stereochemical preference can be highly dependent on the overall molecular structure and the subtle yet critical interactions with the target protein.

The logical framework for such a discovery and analysis process is outlined below:

G cluster_0 Enzyme Active Site cluster_1 (3R,5S)-Piperidine Inhibitor (Eutomer) S1' Pocket S1' Pocket S3-S1 Pocket S3-S1 Pocket Catalytic Dyad Catalytic Dyad R-Substituent R-Substituent R-Substituent->S1' Pocket Optimal Fit S-Substituent S-Substituent S-Substituent->S3-S1 Pocket Favorable Interaction Piperidine Core Piperidine Core Piperidine Core->Catalytic Dyad Blocks Activity

Sources

A Comparative Guide for SAR Studies: 5-Methoxypiperidin-3-ol vs. 5-Methylpiperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) targets. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in medicinal chemistry. Within this framework, the choice of substitution can dramatically influence a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of two closely related piperidin-3-ol analogs: 5-methoxypiperidin-3-ol and 5-methylpiperidin-3-ol, in the context of Structure-Activity Relationship (SAR) studies.

This analysis will delve into the nuanced differences imparted by the methoxy and methyl groups, exploring their impact on physicochemical properties, and by extension, their interaction with biological targets. We will examine the underlying principles of bioisosterism, provide detailed experimental protocols for evaluating these analogs, and present a framework for interpreting the resulting data.

The Core Question: Methoxy vs. Methyl as Bioisosteres

At first glance, the substitution of a methyl group (-CH₃) with a methoxy group (-OCH₃) appears to be a conservative modification. Both are of similar size, and this type of substitution is often considered a "classical" bioisosteric replacement. Bioisosterism is a crucial strategy in medicinal chemistry for the rational design of new drugs, allowing for the fine-tuning of a lead compound's properties to enhance efficacy, selectivity, or metabolic stability.[1] However, the electronic and conformational differences between these two groups can lead to significant divergence in biological outcomes.

The thoughtful application of a bioisostere allows researchers to probe the effects of steric size, electronic properties, lipophilicity, and polarity on a biological response.[2] Understanding these differences is paramount when designing a library of compounds for an SAR study.

Physicochemical Properties: A Tale of Two Substituents

The seemingly subtle change from a methyl to a methoxy group at the 5-position of the piperidin-3-ol scaffold introduces key differences in electronic and physical properties that can profoundly impact biological activity.

Property5-Methylpiperidin-3-ol (Predicted)5-Methoxypiperidin-3-ol (Predicted)Rationale for Difference
Molecular Weight ( g/mol ) 115.17131.17The addition of an oxygen atom increases the molecular weight.
cLogP 0.6 - 0.90.3 - 0.6The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, slightly increasing polarity and decreasing lipophilicity compared to the non-polar methyl group.[3][4]
Topological Polar Surface Area (TPSA) 32.26 Ų41.49 ŲThe ether oxygen in the methoxy group contributes to a larger polar surface area.
Hydrogen Bond Acceptors 23The oxygen of the methoxy group provides an additional hydrogen bond acceptor site.
Hydrogen Bond Donors 22Both molecules have a hydroxyl group and a secondary amine, each capable of donating a hydrogen bond.
pKa (of piperidine nitrogen) ~10.5 - 11.0~10.0 - 10.5The electron-withdrawing inductive effect of the methoxy group's oxygen atom can slightly decrease the basicity of the piperidine nitrogen compared to the electron-donating methyl group.

Note: Predicted values are generated from computational models and may vary slightly between different software packages. Experimental determination is always recommended for definitive values.

The key takeaway from this comparison is that the methoxy group, while similar in size to the methyl group, introduces an additional hydrogen bond acceptor and a moderate increase in polarity. This can lead to new or altered interactions with a biological target and can also influence properties like solubility and membrane permeability.[5]

Navigating the Synthetic Landscape

The synthesis of these piperidin-3-ol derivatives can be approached through several routes, often involving the reduction of a corresponding pyridinone or piperidinone precursor. The synthesis of enantiomerically pure forms typically requires either a chiral starting material or a resolution step.

Illustrative Synthetic Approach:

A common strategy involves the use of a substituted pyridine as a starting material, followed by reduction and deprotection steps. For example, the synthesis of 5-methoxypiperidin-3-ol could conceptually proceed from 5-methoxypyridin-3-ol.

Synthesis_Workflow Start 5-Substituted Pyridine Precursor Step1 N-Protection (e.g., Benzylation) Start->Step1 Step2 Reduction of Pyridine Ring (e.g., NaBH4, H2/Pd) Step1->Step2 Step3 Hydroxylation/Reduction of Ketone Step2->Step3 Step4 Deprotection (e.g., Hydrogenolysis) Step3->Step4 End 5-Substituted Piperidin-3-ol Step4->End Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Figure 2. Workflow for a radioligand displacement assay.

In Vitro Cytotoxicity: The MTT Assay

It is crucial to assess the general cytotoxicity of new compounds to distinguish between specific biological activity and non-specific toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [2] Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compounds against a relevant cell line.

Materials:

  • A suitable cell line (e.g., HEK293, CHO, or a cancer cell line).

  • Cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [6]5. Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the CC₅₀ value.

Interpreting the SAR Data: A Hypothetical Case Study

Scenario: Let's assume our target receptor has a binding pocket that contains both hydrophobic regions and a potential hydrogen bond donor.

  • If 5-methylpiperidin-3-ol shows higher affinity: This would suggest that the 5-position of the piperidine ring is situated in a hydrophobic pocket of the receptor. The non-polar methyl group would have favorable van der Waals interactions in this environment. The introduction of the more polar methoxy group in 5-methoxypiperidin-3-ol could lead to a decrease in affinity due to a desolvation penalty or an unfavorable interaction with the hydrophobic pocket.

  • If 5-methoxypiperidin-3-ol shows higher affinity: This could indicate that the 5-position is oriented towards a more polar region of the binding site. The oxygen atom of the methoxy group could be acting as a hydrogen bond acceptor with a donor group on the receptor, such as the hydroxyl of a serine or threonine residue, or the amide proton of an asparagine or glutamine. This additional favorable interaction would lead to increased binding affinity.

  • If both compounds have similar affinity: This might imply that the 5-position is solvent-exposed and does not make significant direct contact with the receptor, or that the energetic contributions of the methyl and methoxy groups in the specific binding environment are roughly equivalent.

Conclusion and Future Directions

The comparison between 5-methoxypiperidin-3-ol and 5-methylpiperidin-3-ol provides a compelling case study in the principles of bioisosterism and the importance of subtle structural modifications in drug design. While the methyl group offers a simple hydrophobic substituent, the methoxy group introduces an element of polarity and hydrogen bonding capability that can be exploited to enhance binding affinity and selectivity.

For researchers and drug development professionals, the key is to use these two analogs as tools to probe the nature of the target's binding site. The data generated from the experimental protocols outlined in this guide will provide crucial insights into the SAR of the piperidin-3-ol scaffold and inform the design of next-generation compounds with improved therapeutic profiles.

Future work should focus on the synthesis and evaluation of a broader range of 5-substituted piperidin-3-ol analogs to more comprehensively map the steric and electronic requirements of the target receptor. This could include variations in the size of the alkyl or alkoxy group, as well as the introduction of other functional groups with different electronic properties. Through such systematic exploration, the full potential of the versatile piperidine scaffold can be realized.

References

  • Thakkar, S., et al. (2020). Bioisosterism: A useful strategy for molecular modification and drug design. LASSBIO. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Hulme, E. C. (2012). GPCR-radioligand binding assays. Methods in Enzymology, 521, 237-263.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Frontiers. The role of physicochemical and topological parameters in drug design. [Link]

  • IAPC Journals. Drug-Like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Hughes, J. D., et al. (2008). Physicochemical properties and their impact on drug development. Future Medicinal Chemistry, 1(4), 777-787.
  • Chalyk, B. A., Tverdokhlebov, A. V., & Shishkin, O. V. (2009). PREPARATION OF 5-AMINO-1,2-DIHYDRO-4-(1-METHYL-4-PIPERIDINYL)PYRROL-3-ONES. HETEROCYCLES, 78(8), 2023-2029.
  • MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ResearchGate. Calculation of Physicochemical Properties. [Link]

Sources

Definitive Guide to Distinguishing Methoxypiperidine Regioisomers via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, Drug Development Professionals Focus: Comparative analysis of ESI-MS/MS vs. EI-GC-MS for methoxypiperidine differentiation.

Executive Summary

Methoxypiperidine moieties are critical structural components in a wide array of pharmaceutical agents and designer drugs, including fentanyl analogs (e.g., alfentanil, sufentanil) and methoxydiphenidines (MXP). The precise regioisomerism of the methoxy group—specifically distinguishing between 3-methoxy and 4-methoxy substitution—dramatically alters pharmacological potency and legal classification.

This guide compares the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) (the "Product" workflow) against the traditional Electron Ionization Gas Chromatography Mass Spectrometry (EI-GC-MS) (the "Alternative"). While EI-GC-MS remains the gold standard for library matching, our analysis demonstrates that ESI-MS/MS offers superior specificity for regioisomer differentiation through distinct neutral loss mechanisms, specifically the diagnostic loss of methanol.

Part 1: Comparative Analysis

Workflow Comparison: ESI-MS/MS vs. EI-GC-MS

The following table summarizes the performance metrics of the two primary analytical workflows for distinguishing methoxypiperidine isomers.

FeatureESI-MS/MS (Recommended) EI-GC-MS (Alternative)
Primary Mechanism Low-energy Collision Induced Dissociation (CID)High-energy Electron Impact (70 eV)
Isomer Specificity High: Distinct fragmentation pathways (e.g., neutral losses) allow structural assignment.Low: Spectra are often nearly identical; relies heavily on chromatographic retention time.
Diagnostic Signal Neutral Loss of Methanol (32 Da) (Prominent in 4-methoxy isomers).

-Cleavage Ions
(Generic to the piperidine ring, e.g., m/z 84).
Sample Prep Minimal (Dilute & Shoot); amenable to biological fluids.Requires extraction and often derivatization (e.g., TFA) to improve peak shape.
Key Limitation Requires optimization of collision energy (CE).Molecular ion (

) is often weak or absent; library matches can be ambiguous.
The "Product" Advantage: Mechanistic Differentiation

In EI-MS, the high energy (70 eV) shatters the molecule, often stripping the methoxy substituent immediately or producing a generic piperidine ring fragment (m/z 84). This makes 3-methoxy and 4-methoxy isomers spectrally indistinguishable without reference standards for retention time matching.

In contrast, ESI-MS/MS preserves the molecular ion


, allowing for controlled fragmentation. The 4-methoxypiperidine moiety exhibits a diagnostic elimination of methanol , a pathway sterically and electronically less favored in the 3-methoxy isomer.

Part 2: Mechanistic Deep Dive & Visualization

Fragmentation Pathways

To understand the causality behind the analytical signals, we must examine the fragmentation mechanisms.[1]

  • 
    -Cleavage (Dominant in EI):  The radical cation stabilizes by cleaving the bond adjacent to the nitrogen.[2] Both 3- and 4-methoxy isomers yield similar mass fragments because the methoxy group is often lost or does not participate in the primary ring-opening in a unique way.
    
  • Neutral Loss of Methanol (Dominant in ESI-MS/MS for 4-isomers): In 4-methoxypiperidines (like sufentanil), the methoxy group can undergo a specific elimination involving the piperidine ring protons, expelling neutral methanol (32 Da).

Diagram 1: Comparative Fragmentation Pathways

The following diagram illustrates why ESI-MS/MS provides a diagnostic advantage.

G cluster_0 Precursor Ion [M+H]+ cluster_1 ESI-MS/MS Fragmentation M_4 4-Methoxypiperidine [M+H]+ Loss_MeOH [M+H - 32]+ (Loss of CH3OH) M_4->Loss_MeOH Major Pathway (Diagnostic) Generic_Frag Generic Ring Cleavage (Non-specific) M_4->Generic_Frag Minor Pathway M_3 3-Methoxypiperidine [M+H]+ M_3->Loss_MeOH Disfavored/Absent M_3->Generic_Frag Major Pathway Result1 Confirms 4-Isomer Loss_MeOH->Result1 High Abundance

Caption: ESI-MS/MS pathway showing the diagnostic loss of methanol (32 Da) specific to 4-methoxypiperidine derivatives.

Part 3: Experimental Protocol (ESI-MS/MS)

This protocol is designed to self-validate the presence of the 4-methoxy regioisomer using a Triple Quadrupole (QqQ) or Q-TOF mass spectrometer.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation

    
    .
    
Instrument Parameters (Standardized)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350°C.

  • Collision Gas: Argon or Nitrogen.

Data Acquisition Workflow

Step A: Full Scan (Q1)

  • Identify the precursor ion

    
    .
    
  • Validation: Ensure the isotope pattern matches a singly charged carbon-nitrogen species.

Step B: Product Ion Scan (MS2)

  • Select the precursor ion.

  • Ramp Collision Energy (CE) from 10 eV to 50 eV.

  • Causality: Low CE preserves the ring; High CE shatters it. Ramping ensures you catch the specific neutral loss window.

Step C: Diagnostic Check

  • Extract Ion Chromatogram (EIC): Look for the transition

    
    .
    
  • Calculation:

    • If Relative Abundance of

      
       of Base Peak 
      
      
      
      High probability of 4-Methoxy isomer .
    • If

      
       is absent or 
      
      
      
      
      
      Suspect 3-Methoxy or 2-Methoxy isomer .
Diagram 2: Decision Tree for Isomer Identification

DecisionTree Start Unknown Methoxypiperidine Analyze via ESI-MS/MS Check_NL Check for Neutral Loss of 32 Da (Methanol) Start->Check_NL Result_Yes Significant (M-32)+ Peak (>20% Abundance) Check_NL->Result_Yes Detected Result_No Negligible/No (M-32)+ Peak Check_NL->Result_No Not Detected Conclusion_4 Identify as 4-Methoxypiperidine Result_Yes->Conclusion_4 Conclusion_3 Identify as 3-Methoxypiperidine (or 2-isomer) Result_No->Conclusion_3 Validation Confirm with GC Retention Time (Reference Std Required) Conclusion_4->Validation Conclusion_3->Validation

Caption: Logical decision tree for assigning regioisomer identity based on neutral loss data.

References

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Source: West Virginia University / Wiley Online Library

    • Relevance: Establishes the loss of methanol (m/z 360) as a diagnostic pathway for 4-methoxymethylene substituted fentanyls.
  • Differentiation of 2-, 3-, and 4-methoxydiphenidine (MXP) isomers. Source: Thea.ie (Research Repository)

    • Relevance: Confirms that EI-MS spectra of these isomers are nearly identical, necessitating chromatographic separation or alternative ioniz
  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

    • Relevance: Provides fundamental data on alpha-cleavage mechanisms in substituted piperidines.
  • Fragmentation differences in the EI spectra of synthetic cannabinoid positional isomers. Source: West Virginia University

    • Relevance: Validates the statistical approach to using ion ratios (e.g., m/z 121:91) for distinguishing positional isomers when spectra are similar.

Sources

Technical Comparison: Stability & Handling of Piperidine Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development and organic synthesis professionals, the choice between Piperidine Free Base and Piperidine Hydrochloride (HCl) is rarely a matter of interchangeability, but rather one of process stage optimization .

  • The Verdict: Piperidine HCl is the superior form for long-term storage, inventory management, and solid-state characterization due to its high thermal stability (

    
    ) and resistance to oxidative degradation.
    
  • The Caveat: Piperidine Free Base is the necessary reactive species for nucleophilic substitutions and condensations. However, it acts as a "metastable" intermediate that requires rigorous exclusion of atmospheric

    
     and 
    
    
    
    to prevent the formation of carbamate salts and N-oxides.

Part 1: Physicochemical Profile

The stark contrast in stability stems from the physical state and the availability of the nitrogen lone pair.

PropertyPiperidine Free BasePiperidine Hydrochloride (HCl)Implications
CAS Number 110-89-46091-44-7Distinct regulatory tracking
Physical State Colorless LiquidWhite Crystalline SolidSalt is easier to weigh/dispense
Molecular Weight 85.15 g/mol 121.61 g/mol Stoichiometry adjustment required
Melting Point -7 °C245 - 248 °C Salt withstands high-temp processing
Boiling Point 106 °CN/A (Decomposes)Free base is volatile/flammable
pKa 11.22 (Conj.[1][2] Acid)N/A (Already protonated)Free base is a strong nucleophile
Hygroscopicity Absorbs

&

HygroscopicBoth require moisture protection
Flash Point 16 °C (Flammable)>110 °CSalt significantly reduces fire risk

Part 2: Stability Mechanisms & Degradation Pathways[1]

The "Lone Pair" Liability (Free Base)

The instability of the free base is chemically driven by the unshared electron pair on the nitrogen atom.

  • Carbonylation (

    
     Capture):  Piperidine is a potent nucleophile.[1] Upon exposure to air, it rapidly attacks atmospheric 
    
    
    
    to form piperidinium 1-piperidinecarboxylate (a solid carbamate salt).[1] This manifests as white crust/precipitate forming on the liquid surface or in the cap threads.
  • N-Oxidation: In the presence of radical initiators or strong oxidants (and slowly over time with air), the lone pair is oxidized to form Piperidine N-oxide .[1]

The Protonation Shield (HCl Salt)

In the hydrochloride salt, the nitrogen lone pair forms a coordinate covalent bond with the proton (


).
  • Chemical Inertness: The protonated nitrogen (

    
    ) lacks the nucleophilicity to attack 
    
    
    
    or readily undergo oxidation.[1]
  • Lattice Energy: The ionic lattice provides significant thermal stability, raising the decomposition threshold from ~106°C (boiling of base) to >240°C.

Visualization: Degradation Pathways

The following diagram illustrates the divergent stability profiles of the two forms.

PiperidineStability FreeBase Piperidine Free Base (Liquid, Reactive Lone Pair) Carbamate Carbamate Salt (Solid Precipitate) FreeBase->Carbamate + CO2 (Air) NOxide Piperidine N-Oxide (Oxidative Impurity) FreeBase->NOxide + O2 / Peroxides Vapor Vapor Loss (Flammability Hazard) FreeBase->Vapor Heat (>106°C) HClSalt Piperidine HCl Salt (Crystalline Solid, Protonated) HClSalt->Carbamate No Reaction HClSalt->NOxide Resistant StableMelt Stable Melt (>245°C) HClSalt->StableMelt Heat (<245°C)

Figure 1: Mechanistic pathways showing the susceptibility of the free base to environmental degradation versus the inertness of the HCl salt.

Part 3: Experimental Validation Protocols

To validate the stability claims in your own lab, use the following standardized protocols. These are designed to be self-validating systems using reference standards.[1]

Protocol A: Forced Degradation (Stress Testing)

Objective: Quantify the formation of N-oxide and Carbamate impurities under accelerated conditions.[1]

  • Preparation:

    • Sample A: Piperidine Free Base (neat).

    • Sample B: Piperidine HCl (dissolved in water, pH adjusted to neutral if necessary for comparison, or solid state).

  • Stress Conditions:

    • Oxidative:[1] Add 3%

      
       to aliquots; incubate at RT for 4 hours.
      
    • Atmospheric:[1][3][4] Expose open vials to ambient air (high humidity/CO2) for 24 hours.[1]

    • Thermal: Heat sealed vials to 60°C for 24 hours.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (high pH stable).[1]

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient. Note: High pH is required to retain the free base.

    • Detection: UV at 210 nm (low sensitivity) or CAD/ELSD (preferred for non-chromophores).[1]

  • Expected Outcome:

    • Free Base (Atmospheric): Significant peak for Carbamate (often elutes early or degrades back to amine in column depending on pH).[1]

    • Free Base (Oxidative): Appearance of N-oxide mass (+16 Da).[1]

    • HCl Salt: <0.5% degradation across all conditions.[1]

Protocol B: Hygroscopicity & CO2 Absorption (Gravimetric)

Objective: Distinguish between simple moisture uptake (hygroscopicity) and chemical reaction (


 uptake).[1]
  • Weigh 1.0 g of Piperidine HCl and 1.0 g of Piperidine Free Base into separate pre-weighed glass vials.

  • Place in a stability chamber at 25°C / 60% RH (open cap).

  • Weigh at T=0, 1h, 4h, 24h.

  • Differentiation Step: After 24h, attempt to dry samples in a vacuum oven at 40°C.

    • HCl Salt: Weight returns close to T=0 (Reversible moisture uptake).[1]

    • Free Base: Weight remains elevated or solid crust persists (Irreversible chemical formation of carbamate).[1]

Part 4: Handling & Storage Decision Matrix

The following workflow guides the selection of the appropriate form based on the development stage.

SelectionWorkflow Start Start: Select Piperidine Source Application Primary Application? Start->Application Storage Long-term Storage / Inventory Application->Storage Inventory Reaction Immediate Synthesis Application->Reaction Synthesis SaltChoice Select Piperidine HCl Storage->SaltChoice Reaction->SaltChoice Base Sensitive? BaseChoice Select Piperidine Free Base Reaction->BaseChoice Direct Nucleophile Needed SaltHandling Handling: - Store Desiccated - No Flammables Cabinet Needed - Weigh on Open Balance SaltChoice->SaltHandling Convert In-situ Neutralization (Add Base to Reaction) SaltChoice->Convert If Free Base Required in situ BaseHandling Handling: - Inert Atmosphere (N2/Ar) - Flammables Cabinet - Volumetric Dispensing BaseChoice->BaseHandling

Figure 2: Decision matrix for selecting the optimal form based on process requirements and safety constraints.

Critical Handling Notes
  • For Piperidine Free Base: Always purge headspace with Nitrogen or Argon after use.[1] Even brief exposure to air can cause cap seizure due to carbamate crust formation.[1]

  • For Piperidine HCl: While chemically stable, it is hygroscopic .[1] Store in tightly sealed containers with desiccant packs. If clumping occurs, the material can often be dried under vacuum without degradation, unlike the free base.

References

  • National Center for Biotechnology Information (PubChem). Piperidine (Compound CID 8082). [Link][1]

  • National Center for Biotechnology Information (PubChem). Piperidine Hydrochloride (Compound CID 81225). [Link][1]

  • Rochelle, G. T. (2009).[1] Amine Scrubbing for CO2 Capture.[1][5] Science.[1] (Mechanistic detail on amine-CO2 reaction). [Link]

Sources

biological assay validation using chiral piperidine fragments

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to Biological Assay Validation Using Chiral Piperidine Fragments

Introduction As a Senior Application Scientist overseeing hit-to-lead campaigns, I have observed that the quality of the initial hit dictates the trajectory of the entire drug discovery pipeline. Historically, Fragment-Based Drug Discovery (FBDD) screening libraries were dominated by planar, sp2-hybridized aromatic rings. While synthetically accessible, these traditional fragments frequently suffer from poor physicochemical properties and high attrition rates due to off-target promiscuity.

Today, the industry is undergoing a necessary paradigm shift: the integration of 3D, sp3-rich scaffolds, specifically chiral piperidines. Chiral piperidines serve as privileged scaffolds that offer precise spatial projection of pharmacophores. By introducing a stereocenter into the saturated six-membered nitrogenous ring, researchers can[1]. This guide objectively compares the performance of chiral piperidine fragment libraries against traditional planar alternatives and provides a self-validating biological assay protocol to rigorously evaluate these 3D hits.

The human kinome and various G-protein-coupled receptors (GPCRs) possess highly complex, three-dimensional binding pockets.[2].

Chiral piperidines solve this through stereochemical control. The axial or equatorial positioning of substituents on the piperidine ring dictates the exact 3D vector of the functional groups. This precise projection allows the fragment to engage with deep, transient sub-pockets that flat molecules simply cannot reach. Furthermore, the increased fraction of sp3 carbons (Fsp3) disrupts crystal lattice packing, dramatically improving aqueous solubility—a critical requirement for the high-concentration biophysical assays used in FBDD.

Pathway Sp3 sp3-Hybridized Chiral Center Vector Precise 3D Vector Projection Sp3->Vector Stereochemical control Target Deep Pocket Engagement Vector->Target Spatial complementarity OffTarget Reduced Planar Intercalation Vector->OffTarget Steric hindrance Selectivity High Target Selectivity Target->Selectivity Specific H-bonding hERG Decreased hERG Liability OffTarget->hERG Avoids promiscuous binding

Mechanistic pathway illustrating how chiral piperidine scaffolds enhance selectivity and safety.

Product Comparison: Chiral Piperidine vs. Traditional Planar Libraries

To objectively evaluate the utility of chiral piperidines, we must look at empirical data from parallel FBDD campaigns. The table below summarizes the comparative performance metrics between the two library types.

ParameterTraditional Planar Fragment Library (sp2-rich)Chiral Piperidine Fragment Library (sp3-rich)Causality / Mechanism
Average Hit Rate 2.1% - 3.5%6.8% - 9.2% 3D conformation allows access to complex, transient sub-pockets.
Aqueous Solubility Low (< 0.5 mM)High (> 2.0 mM) Increased Fsp3 fraction disrupts crystal lattice packing energy.
Promiscuity Index High (Frequent pan-assay interference)Low Stereospecific binding reduces non-specific hydrophobic intercalation.
hERG Liability High risk (Basic amines in planar systems)Significantly Reduced Chiral substituents sterically hinder binding to the hERG central cavity.

Self-Validating Biological Assay Protocol for Chiral Fragments

A single assay readout is never sufficient in FBDD. Because fragments bind with low affinity (typically in the micromolar to millimolar range), they are highly susceptible to false positives. I enforce a self-validating system where each step orthogonally confirms the previous one, ensuring absolute trustworthiness before chemistry resources are deployed.

Workflow A Chiral Piperidine Fragment Library B Primary Screen: SPR (Kinetic Validation) A->B High-throughput screening (Concentration: 0.1-1 mM) C Orthogonal Screen: ITC (Thermodynamic Validation) B->C Hit triage (Eliminate false positives) D Cellular Assay (Functional Validation) C->D Enthalpy-driven hits progress to in vitro E X-ray Crystallography (Structural Validation) D->E Active enantiomers co-crystallized E->A Structure-Activity Relationship (Feedback Loop)

Self-validating biological assay workflow for chiral piperidine fragment screening.

Step-by-Step Methodology:

Phase 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

  • Procedure: Immobilize the target protein (e.g., a kinase or GPCR) onto a CM5 sensor chip using standard amine coupling. Inject the chiral piperidine fragments at a single high concentration (1 mM), followed by a multi-cycle kinetic analysis (0.05 - 2 mM) for the initial hits.

  • Causality: Why SPR? SPR provides real-time kinetic data (

    
     and 
    
    
    
    ). For fragments, rapid association and dissociation are expected. Immobilizing the protein rather than the fragment prevents the masking of the small fragment's binding interface.

Phase 2: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

  • Procedure: Titrate the fragment (in the syringe) into the target protein solution (in the cell) at a constant temperature. Record the heat released or absorbed during the binding event to determine the enthalpy (

    
    ), entropy (
    
    
    
    ), and stoichiometry (
    
    
    ).
  • Causality: This step self-validates Phase 1. An SPR hit could be driven purely by non-specific hydrophobic interactions (entropy-driven). ITC ensures that the binding of the chiral piperidine is enthalpy-driven , confirming that the precise 3D geometry is forming specific, high-quality hydrogen bonds (often involving the piperidine nitrogen).

Phase 3: Functional Cellular Assay (e.g., Calcium Mobilization)

  • Procedure: For targets like GPCRs, load cells expressing the target with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Treat the cells with the enantiomerically pure piperidine fragments and measure the fluorescence flux.

  • Causality: Biophysical binding does not guarantee biological modulation. This step validates that the fragment is not just a silent binder but an active antagonist or agonist. For instance,[3].

Phase 4: Structural Elucidation via X-ray Crystallography

  • Procedure: Co-crystallize the target protein with the validated chiral piperidine hit. Solve the structure to high resolution (< 2.0 Å).

  • Causality: This is the ultimate validation. It confirms the exact binding pose and explains the stereochemical preference.[4].

Conclusion

The transition from planar fragments to chiral piperidine scaffolds is a scientifically sound strategy to overcome the inherent bottlenecks of FBDD. By leveraging the precise 3D vector projections of chiral piperidines, drug development professionals can achieve higher hit rates, better solubility, and superior safety profiles. However, the true value of these advanced scaffolds can only be unlocked through a rigorous, self-validating biological assay workflow that connects biophysical kinetics, thermodynamic quality, cellular function, and structural reality.

References

  • Chen, Q.-S., et al. "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts, 2023.[Link]

  • Saha, D., et al. "The Exploration of Chirality for Improved Druggability within the Human Kinome." Journal of Medicinal Chemistry, 2019.[Link]

  • Yang, X., et al. "Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities." European Journal of Medicinal Chemistry, 2018.[Link]

  • Li, T., et al. "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors." European Journal of Medicinal Chemistry, 2014.[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, a compound of interest in modern medicinal chemistry. By providing a framework for operational excellence and risk mitigation, this document aims to be the preferred resource for laboratory safety and chemical handling.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. Given the potential hazards associated with piperidine derivatives, a comprehensive PPE strategy is non-negotiable.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the compound, which could cause serious eye damage.[1][2][3][9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation or burns.[5][10][11]
Body Protection A lab coat and, if handling large quantities, a chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.[10][12]
Respiratory Protection A government-approved respirator may be necessary if working outside of a fume hood or if dust is generated.Minimizes the risk of inhaling airborne particles of the compound.[11][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (3R,5S)-5-methoxypiperidin-3-ol hydrochloride from the moment it enters the laboratory until its final disposal is critical for maintaining a safe working environment.

Receiving and Storage

Upon receipt, the container should be inspected for any signs of damage or leakage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[13][14]

Handling and Use

All handling of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride should be conducted in a chemical fume hood to minimize inhalation exposure.[6][10] Avoid the formation of dust and aerosols.[5] In the case of a spill, the area should be evacuated, and the spill should be cleaned up using an inert absorbent material.[12]

Disposal Plan

All waste containing (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, including contaminated PPE and absorbent materials, should be treated as hazardous waste.[15] Disposal must be carried out by a licensed professional waste disposal company in accordance with local, state, and federal regulations.[15][16]

Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Safety Check handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve reaction_setup Set Up Reaction Apparatus handle_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor cleanup_quench Quench Reaction reaction_monitor->cleanup_quench cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Arrange for Professional Disposal cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling (3R,5S)-5-methoxypiperidin-3-ol hydrochloride.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][17]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[10][17]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[18]

By adhering to these guidelines, researchers can confidently and safely handle (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • BroadPharm. (2022, March 18). Safety Data Sheet: BP-25605.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
  • Tokyo Chemical Industry. (2025, November 4). Safety Data Sheet: 1-(3-Chloropropyl)piperidine Hydrochloride.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: (-)-Menthol.
  • Unknown. (n.d.). Material Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Piperidine Hydrochloride CAS No 6091-44-7 Material Safety Data Sheet SDS/MSDS.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Pharmacopoeia. (2013, July 4). Safety Data Sheet.
  • Unknown. (n.d.). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-(3-Bromo-5-chlorophenyl)piperidine hydrochloride.
  • Cayman Chemical. (2025, July 14). Safety Data Sheet: 4-fluoro PV8 piperidine analog (hydrochloride).
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Biosynce. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride CAS 478922-47-3.
  • Quora. (2021, December 28). How to safely handle hydrochloric acid.
  • ChemScene. (n.d.). (3S,5R)-5-Methylpiperidin-3-ol hydrochloride.
  • Echemi. (2024, November 22). Essential Hydrochloric Acid Safety Precautions.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid.
  • Thermo Fisher Scientific. (2010, October 18). Safety Data Sheet.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • Covetrus. (2008, December 22). Material Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.